molecular formula C15H17ClN8O6S4 B133707 Cefmatilen hydrochloride hydrate CAS No. 154776-45-1

Cefmatilen hydrochloride hydrate

Katalognummer: B133707
CAS-Nummer: 154776-45-1
Molekulargewicht: 569.1 g/mol
InChI-Schlüssel: LBWIJMWZWJRRMO-AWXOXGPMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cefmatilen hydrochloride hydrate, also known as S-1090, is a non-ester type, orally active cephalosporin antibiotic that was previously under development . As a small molecule drug, its mechanism of action is through the inhibition of bacterial penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis . The compound reached Phase 3 clinical trials for the treatment of bacterial infections before its development was discontinued, making it a valuable reference compound in antibacterial research . Preclinical studies have characterized its immunological properties, including investigations into its immunogenicity, hypersensitivity-eliciting antigenicity, and cross-reactivity with other antibiotics such as cephalothin in animal models . Further research has explored methods for controlling the crystal habit and size of this compound using specific habit modifiers, which is a critical consideration in pharmaceutical development . With the CAS Registry Number 154776-45-1 and the molecular formula C15H17ClN8O6S4, Cefmatilen hydrochloride hydrate is supplied for research purposes. This product is designated "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

154776-45-1

Molekularformel

C15H17ClN8O6S4

Molekulargewicht

569.1 g/mol

IUPAC-Name

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-8-oxo-3-(2H-triazol-4-ylsulfanylmethylsulfanyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate;hydrochloride

InChI

InChI=1S/C15H14N8O5S4.ClH.H2O/c16-15-18-5(2-30-15)8(21-28)11(24)19-9-12(25)23-10(14(26)27)6(3-29-13(9)23)31-4-32-7-1-17-22-20-7;;/h1-2,9,13,28H,3-4H2,(H2,16,18)(H,19,24)(H,26,27)(H,17,20,22);1H;1H2/b21-8-;;/t9-,13-;;/m1../s1

InChI-Schlüssel

LBWIJMWZWJRRMO-AWXOXGPMSA-N

SMILES

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)C(=O)O)SCSC4=NNN=C4.O.Cl

Isomerische SMILES

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)/C(=N\O)/C3=CSC(=N3)N)C(=O)O)SCSC4=NNN=C4.O.Cl

Kanonische SMILES

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)C(=O)O)SCSC4=NNN=C4.O.Cl

Herkunft des Produkts

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Cefmatilen Hydrochloride Hydrate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Cefmatilen hydrochloride hydrate, also known as S-1090, is a third-generation oral cephalosporin antibiotic.[1] As a member of the β-lactam class of antibiotics, its bactericidal activity is primarily achieved through the inhibition of bacterial cell wall synthesis.[2] This guide provides a detailed technical overview of the core mechanism of action of Cefmatilen, intended for researchers, scientists, and drug development professionals. We will delve into its molecular interactions, target specificity, antibacterial spectrum, and the underlying principles of its efficacy, supported by available data and established methodologies in the field of antimicrobial research.

Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The structural integrity of the bacterial cell wall is paramount for survival, protecting the bacterium from osmotic lysis. This resilience is conferred by the peptidoglycan layer, a complex polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues cross-linked by short peptide chains. The final and crucial step in peptidoglycan synthesis is the transpeptidation reaction, catalyzed by a family of bacterial enzymes known as penicillin-binding proteins (PBPs).[3]

Cefmatilen, like all β-lactam antibiotics, exerts its bactericidal effect by targeting and inhibiting these PBPs.[2] The strained β-lactam ring in the cephalosporin structure mimics the D-Ala-D-Ala moiety of the peptidoglycan precursor. This molecular mimicry allows Cefmatilen to bind to the active site of the PBP, leading to the acylation of the serine residue within the active site. This forms a stable, covalent bond, effectively inactivating the enzyme. The inhibition of PBP-mediated transpeptidation disrupts the cross-linking of the peptidoglycan layer, leading to a compromised cell wall that is unable to withstand the internal osmotic pressure, ultimately resulting in cell lysis and bacterial death.

cluster_0 Bacterial Cytoplasm cluster_1 Periplasmic Space Peptidoglycan Precursors Peptidoglycan Precursors PBP Penicillin-Binding Protein (PBP) Peptidoglycan Precursors->PBP Transpeptidation Cross-linked Peptidoglycan Cross-linked Peptidoglycan PBP->Cross-linked Peptidoglycan Catalyzes Weakened Cell Wall Weakened Cell Wall PBP->Weakened Cell Wall Leads to Cell Lysis Cell Lysis Weakened Cell Wall->Cell Lysis Results in Cefmatilen Cefmatilen Cefmatilen->PBP Inhibits

Figure 1: Signaling pathway of Cefmatilen's action on bacterial cell wall synthesis.

Penicillin-Binding Protein (PBP) Affinity

The efficacy of a β-lactam antibiotic is significantly influenced by its binding affinity to various PBPs within a target bacterium. Different PBPs have distinct roles in cell wall synthesis, and the preferential binding of an antibiotic to specific PBPs can determine its antibacterial spectrum and potency. While comprehensive, publicly available PBP binding affinity data specifically for Cefmatilen (S-1090) is limited due to the discontinuation of its clinical development, the general principles of cephalosporin-PBP interactions apply. For instance, studies on other cephalosporins, such as ceftaroline, have shown high affinity for PBP2x in Streptococcus pneumoniae and PBP2a in methicillin-resistant Staphylococcus aureus (MRSA), which contributes to their enhanced activity against these pathogens.[4][5] It is plausible that Cefmatilen's efficacy is also dictated by its specific PBP binding profile.

Cephalosporin Bacterium PBP Target(s) with High Affinity IC50 (µg/mL)
CeftarolineS. pneumoniae (penicillin-resistant)PBP2x0.1 - 1
PBP2b0.5 - 4
PBP1a0.125 - 0.25
CeftarolineMRSAPBP2a0.01 - 1
CefditorenH. influenzaePBP3A/B0.060 ± 0.002 (µM)

Table 1: Penicillin-Binding Protein (PBP) affinities of selected cephalosporins for key bacterial pathogens.[4][5][6] Data for Cefmatilen is not publicly available.

Antibacterial Spectrum of Activity

Cefmatilen has demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][3] It has shown excellent in vitro activity against methicillin-susceptible Staphylococcus aureus, Staphylococcus epidermidis, and Staphylococcus warneri.[1] Furthermore, among compared oral cephalosporins, Cefmatilen was the most active against Streptococcus pyogenes and Streptococcus agalactiae.[1] Its activity against causative organisms in obstetric and gynecological infections has also been reported to be superior to other oral cephems like cefdinir and cefpodoxime.[3]

Bacterial Species Cefmatilen (S-1090) MIC Range (µg/mL)
Staphylococcus aureus (MSSA)Data not publicly available
Streptococcus pyogenesData not publicly available
Streptococcus pneumoniaeData not publicly available
Haemophilus influenzaeData not publicly available
Moraxella catarrhalisData not publicly available
Escherichia coliData not publicly available
Klebsiella pneumoniaeData not publicly available
Neisseria gonorrhoeaeData not publicly available

Resistance Mechanisms

Bacterial resistance to cephalosporins, including potentially to Cefmatilen, can arise through several mechanisms:

  • Alteration of Target PBPs: Mutations in the genes encoding PBPs can lead to reduced binding affinity of the β-lactam antibiotic, rendering it less effective.[7]

  • Production of β-Lactamases: This is a major mechanism of resistance. β-lactamase enzymes hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic.[8] The stability of a cephalosporin to various β-lactamases is a critical determinant of its clinical utility. While specific data on Cefmatilen's stability is not widely published, newer generation cephalosporins are generally designed to have increased stability against common β-lactamases.[9]

  • Reduced Permeability and Efflux: In Gram-negative bacteria, changes in the outer membrane porin channels can restrict the entry of the antibiotic into the periplasmic space where the PBPs are located. Additionally, active efflux pumps can transport the antibiotic out of the cell.

Pharmacokinetics and Pharmacodynamics

A Phase I clinical study of S-1090 (Cefmatilen) in healthy male volunteers provided key pharmacokinetic insights. The drug was administered in single doses ranging from 10 to 400 mg and multiple doses of 200 mg twice daily.[2]

Pharmacokinetic Parameter Value Notes
Absorption Increased with food intake.Suggests both unsaturable passive and saturable active transport systems.[2]
Half-life (t½) 2 to 3 hoursUnder non-fasting conditions, independent of the dose.[2]
Maximum Plasma Concentration (Cmax) 3.78 µg/mLAt a 100 mg dose under non-fasting conditions.[2]
Area Under the Curve (AUC) 25.51 µg·h/mLAt a 100 mg dose under non-fasting conditions.[2]
Urinary Recovery Decreased with increasing doses.[2]
Protein Binding ~97%This high level of protein binding may contribute to its longer half-life.[2]

Table 3: Pharmacokinetic parameters of Cefmatilen (S-1090) in healthy human volunteers.[2]

The high plasma concentrations and relatively long half-life of Cefmatilen were considered favorable for clinical use.[2]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines the general procedure for determining the MIC of an antimicrobial agent, which would be applicable to Cefmatilen.

  • Preparation of Antimicrobial Stock Solution: Prepare a stock solution of Cefmatilen hydrochloride hydrate in a suitable solvent (e.g., sterile distilled water or DMSO) at a high concentration (e.g., 1280 µg/mL).

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the Cefmatilen stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations (e.g., 0.06 to 64 µg/mL). Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation: Inoculate each well (except the sterility control) with the prepared bacterial suspension. Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Reading of Results: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

A Prepare serial dilutions of Cefmatilen in a 96-well plate C Dilute inoculum and add to wells A->C B Prepare bacterial inoculum to 0.5 McFarland standard B->C D Incubate plate at 35-37°C for 16-20 hours C->D E Visually inspect for bacterial growth D->E F Determine the lowest concentration with no visible growth (MIC) E->F

Figure 2: Workflow for MIC determination by broth microdilution.

Penicillin-Binding Protein (PBP) Affinity Assay (Competitive Binding)

This protocol describes a common method to determine the affinity of a β-lactam antibiotic for specific PBPs.

  • Preparation of Bacterial Membranes: Grow the target bacterial strain to mid-log phase and harvest the cells. Lyse the cells (e.g., by sonication or French press) and isolate the membrane fraction, which contains the PBPs, by ultracentrifugation.

  • Competitive Inhibition: Incubate the bacterial membranes with varying concentrations of Cefmatilen for a specific time to allow for binding to the PBPs.

  • Labeling with Fluorescent Penicillin: Add a fluorescently labeled penicillin derivative (e.g., Bocillin FL) to the mixture. This will bind to any PBPs that have not been bound by Cefmatilen.

  • SDS-PAGE and Visualization: Separate the PBP-antibiotic complexes by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Visualize the fluorescently labeled PBPs using a suitable imager.

  • Quantification and IC50 Determination: Quantify the fluorescence intensity of each PBP band. The concentration of Cefmatilen that results in a 50% reduction in the fluorescence signal for a specific PBP, compared to a control with no Cefmatilen, is the 50% inhibitory concentration (IC50).

A Isolate bacterial membranes containing PBPs B Incubate membranes with various concentrations of Cefmatilen A->B C Add fluorescently labeled penicillin to label unbound PBPs B->C D Separate PBPs by SDS-PAGE C->D E Visualize and quantify fluorescence of PBP bands D->E F Calculate IC50 for each PBP E->F

Figure 3: Workflow for PBP competitive binding assay.

Conclusion

Cefmatilen hydrochloride hydrate is a third-generation oral cephalosporin that functions by inhibiting bacterial cell wall synthesis through the inactivation of penicillin-binding proteins. While its clinical development was discontinued, available data indicate a broad spectrum of activity against clinically relevant Gram-positive and Gram-negative bacteria. Its pharmacokinetic profile, characterized by good oral absorption (enhanced with food), a relatively long half-life, and high plasma concentrations, suggested its potential as an effective oral therapeutic agent. Further detailed studies on its specific PBP affinities and stability to a wide array of β-lactamases would be necessary for a complete understanding of its antimicrobial profile. The methodologies outlined in this guide provide a framework for the evaluation of such properties for Cefmatilen and other novel cephalosporin candidates.

References

  • [Immunological properties of S-1090, cefmatilen hydrochloride hydrate]. Arzneimittelforschung. 2001;51(5):422-8. [Link]

  • In vitro and in vivo antibacterial activities of S-1090, a new oral cephalosporin. Antimicrob Agents Chemother. 1996;40(2):334-40. [Link]

  • Affinity of ceftaroline and other beta-lactams for penicillin-binding proteins from Staphylococcus aureus and Streptococcus pneumoniae. Antimicrob Agents Chemother. 2009;53(5):1993-2000. [Link]

  • In vitro and in vivo antibacterial activities of S-1090, a new oral cephalosporin, in the fields of obstetrics and gynecology. Jpn J Antibiot. 1996;49(10):956-69. [Link]

  • Phase I clinical studies of S-1090: safety and pharmacokinetics. J Infect Chemother. 1996;2(1):47-56. [Link]

  • Affinity of cefditoren for penicillin-binding proteins in bacteria and its relationship with antibiotic sensitivity. ResearchGate. 2024. [Link]

  • beta-Lactamase stability and in vitro activity of oral cephalosporins against strains possessing well-characterized mechanisms of resistance. Antimicrob Agents Chemother. 1990;34(6):950-6. [Link]

  • Beta-lactamase - Wikipedia. [Link]

  • Antimicrobial activity of LB10827, a new orally administered cephalosporin, tested against Haemophilus influenzae, Moraxella catarrhalis, and Streptococcus pneumoniae. Clin Microbiol Infect. 2003;9(8):837-41. [Link]

  • Affinity of Ceftaroline and Other β-Lactams for Penicillin-Binding Proteins from Staphylococcus aureus and Streptococcus pneumoniae. Antimicrob Agents Chemother. 2009;53(5):1993-2000. [Link]

  • The Pharmacology and Clinical Efficacy of Antiseizure Medications: From Bromide Salts to Cenobamate and Beyond. Epilepsy Curr. 2020;20(3):133-147. [Link]

  • Comparison of MICs of ceftiofur and other antimicrobial agents against bacterial pathogens of swine from the United States, Canada, and Denmark. J Clin Microbiol. 1995;33(9):2433-44. [Link]

  • [Antibacterial activity and beta-lactamase stability of eleven oral cephalosporins]. Infection. 1990;18 Suppl 3:S155-67. [Link]

  • kinact/KI Value Determination for Penicillin-Binding Proteins in Live Cells. ACS Chem Biol. 2025;20(4):1011-1018. [Link]

  • Antihistamines - StatPearls - NCBI Bookshelf. [Link]

  • Oral Cephalosporin Antibiotics: An Overview of Clinical Pharmacology and Dermatologic Applications. J Clin Aesthet Dermatol. 2011;4(10): 41–48. [Link]

  • Substrate Inhibition of Beta-Lactamases, a Method for Predicting Enzymatic Stability of Cephalosporins. Antimicrob Agents Chemother. 1978;13(3):470-5. [Link]

  • When and How to Use MIC in Clinical Practice? Antibiotics (Basel). 2022;11(4):466. [Link]

  • Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf. [Link]

  • Review of the spectrum and potency of orally administered cephalosporins and amoxicillin/clavulanate. Pharmacotherapy. 2002;22(2 Pt 2):14S-22S. [Link]

  • Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2. Antimicrob Agents Chemother. 2017;61(11):e01295-17. [Link]

  • In Vitro Susceptibility Test of Different Clinical Isolates against Ceftriaxone. J Pharm Bioallied Sci. 2015;7(3):223-6. [Link]

Sources

Cefmatilen Hydrochloride Hydrate (S-1090): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Cefmatilen hydrochloride hydrate, designated by the development code S-1090, is a third-generation, orally active cephalosporin antibiotic.[1][2] Developed by Shionogi & Co., Ltd., S-1090 was engineered to exhibit a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative pathogens.[3][4] As a member of the β-lactam class of antibiotics, its therapeutic efficacy is derived from its ability to inhibit bacterial cell wall synthesis.[5][6] This guide provides a detailed technical overview of Cefmatilen hydrochloride hydrate, encompassing its chemical characteristics, mechanism of action, pharmacological profile, and developmental status for researchers, scientists, and drug development professionals. Although it showed promise in early studies, its global research and development status is currently listed as discontinued.[7]

Chemical Properties and Synthesis

Cefmatilen, the active free base form of the drug, is a synthetic organic compound.[4] The hydrochloride hydrate salt form enhances its stability and suitability for pharmaceutical formulation. The synthesis of Cefmatilen hydrochloride hydrate is a multi-step process that has been optimized for large-scale production. A practical synthesis approach involves the reaction of three primary starting materials: 7-aminocephem hydrochloride, triethylammonium acetate, and a specific triazole derivative.[8] This process has been refined to control the formation of impurities and improve overall yield, making it amenable to multikilogram-scale preparation for clinical trials.[8] The core structure is based on the 7-aminocephalosporanic acid nucleus, with modifications to the side chains to enhance its antibacterial spectrum and pharmacokinetic properties.[9]

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

The bactericidal activity of Cefmatilen hydrochloride hydrate is achieved through the inhibition of bacterial cell wall synthesis, a mechanism characteristic of β-lactam antibiotics.[5][6] The structural integrity of the bacterial cell wall is maintained by a peptidoglycan layer, which is cross-linked by penicillin-binding proteins (PBPs).[10]

Cefmatilen, as a β-lactam antibiotic, mimics the D-Ala-D-Ala terminal of the peptidoglycan precursors.[5] This molecular mimicry allows it to bind to the active site of PBPs, leading to their irreversible acylation.[7][10] This inactivation of PBPs prevents the final transpeptidation step in peptidoglycan synthesis, thereby inhibiting the cross-linking of the cell wall. The resulting weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[10]

Cefmatilen_Mechanism_of_Action cluster_bacterium Bacterial Cell Cefmatilen Cefmatilen PBPs Penicillin-Binding Proteins (PBPs) Cefmatilen->PBPs Binds to & Inhibits Cell_Wall_Synthesis Cell Wall Synthesis PBPs->Cell_Wall_Synthesis Catalyzes Peptidoglycan_Precursors Peptidoglycan Precursors Peptidoglycan_Precursors->Cell_Wall_Synthesis Substrate for Cell_Lysis Cell_Lysis Cell_Wall_Synthesis->Cell_Lysis Inhibition leads to

Figure 1: Mechanism of action of Cefmatilen.

Antibacterial Spectrum

Cefmatilen hydrochloride hydrate demonstrates a broad spectrum of activity against a variety of bacterial pathogens.[2] Its efficacy has been noted against both Gram-positive and Gram-negative organisms, making it a candidate for treating a range of infections.[3][4]

Table 1: In Vitro Antibacterial Activity of Cefmatilen (S-1090)

Bacterial Species Activity Level Reference
Streptococcus pyogenes High [3][4]
Neisseria gonorrhoeae High [3][4]
Gram-positive bacteria Broad [3]
Gram-negative bacteria Broad [3]

| Obstetric/Gynecologic Pathogens | Superior to other oral cephems |[2] |

The in vitro activity of S-1090 against causative organisms in obstetrics and gynecology was found to be superior to other oral cephems like cefdinir and cefpodoxime.[2]

Pharmacokinetic Profile

Phase I clinical studies in healthy male volunteers have elucidated the pharmacokinetic profile of S-1090.[11]

Table 2: Pharmacokinetic Parameters of S-1090 (100mg, non-fasting)

Parameter Value Reference
Maximum Plasma Concentration (Cmax) 3.78 µg/ml [11]
Half-life (t1/2) 2.77 hours [11]
Area Under the Curve (AUC) 25.51 µg·h/mL [11]

| Protein Binding | ~97% |[11] |

Key findings from pharmacokinetic studies include:

  • Absorption: S-1090 is absorbed orally, and food intake enhances its absorption without affecting its half-life. The absorption mechanism appears to involve both unsaturable passive and saturable active transport systems.[11]

  • Distribution: The drug exhibits a very high level of serum protein binding, at approximately 97%, which contributes to its relatively long half-life.[11]

  • Metabolism and Excretion: The plasma concentration of S-1090 increases with the dose, but not proportionally, and it is eliminated with a half-life of 2 to 3 hours under non-fasting conditions.[11]

Immunological Properties and Safety

Immunological studies were conducted to evaluate the potential for immunogenicity and hypersensitivity. In guinea pigs, S-1090 did not show significant immunogenicity in active systemic anaphylaxis (ASA) or passive cutaneous anaphylaxis (PCA) tests.[1] Weak antibody production was observed in some animals via ELISA.[1] Immunological cross-reactivity was noted with cefotiam (CET) in guinea pigs.[1] In vitro direct Coombs' tests using human red blood cells were positive at high concentrations, a finding also observed with other cephalosporins.[1] Phase I clinical trials indicated that S-1090 was safe and well-tolerated in healthy male volunteers, with no significant adverse effects on intestinal or oropharyngeal bacterial flora.[11]

Clinical Development and Status

Cefmatilen hydrochloride hydrate (S-1090) underwent Phase I clinical trials to assess its safety and pharmacokinetics.[11] Despite promising in vitro activity and a favorable pharmacokinetic profile, the global highest research and development status for Cefmatilen hydrochloride hydrate is listed as "Discontinued".[7] The specific reasons for the discontinuation of its development are not detailed in the available public literature.

Conclusion

Cefmatilen hydrochloride hydrate (S-1090) is a third-generation oral cephalosporin with a potent, broad-spectrum antibacterial activity. Its mechanism of action, centered on the inhibition of bacterial cell wall synthesis, is well-established for β-lactam antibiotics. Pharmacokinetic studies revealed high bioavailability, particularly with food, and a long half-life attributed to its high protein binding. While early clinical data suggested a good safety profile, the development of S-1090 was ultimately discontinued. The comprehensive data gathered during its development may still offer valuable insights for researchers in the field of antibiotic discovery and development.

References

  • Patsnap Synapse. Cefmatilen hydrochloride hydrate - Drug Targets, Indications, Patents. [Link]

  • [Immunological properties of S-1090, cefmatilen hydrochloride hydrate]. PubMed. [Link]

  • In vitro and in vivo antibacterial activities of S-1090, a new oral cephalosporin, in the fields of obstetrics and gynecology. PubMed. [Link]

  • Phase I Clinical Studies of S-1090: Safety and Pharmacokinetics. PubMed. [Link]

  • Synthesis and beta-lactamase-mediated activation of a cephalosporin-taxol prodrug. PubMed. [Link]

  • Ceftaroline fosamil therapy in patients with acute bacterial skin and skin-structure infections with systemic inflammatory signs: A retrospective dose comparison across three pivotal trials. PubMed. [Link]

  • Cephalosporin. Wikipedia. [Link]

  • Practical Large-Scale Synthesis of Cefmatilen, A New Cephalosporin Antibiotic. ResearchGate. [Link]

  • Comparative pharmacokinetics and clinical experience with a new cephalosporin-derivative: cefazolin. PubMed. [Link]

  • Diagramatic presentation of cephalosporin prodrug reaction. ResearchGate. [Link]

  • Cephalosporins: Uses, List of Generations, Side Effects, and More. Healthline. [Link]

  • Clinical Pharmacokinetics of Systemically Administered Antileishmanial Drugs. PubMed. [Link]

  • Pharmacokinetic Study of Dapivirine Gel Administered Rectally to HIV-1 Seronegative Adults. ClinicalTrials.gov. [Link]

  • cefmatilen | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Preparation method of cefotiam chloride.
  • Cephalosporins Made Simple | Generations, Mechanism & Clinical Uses. YouTube. [Link]

  • Pharmacokinetics and protein binding of cefazolin in morbidly obese patients. PubMed. [Link]

  • Process for the synthesis of cefaclor.
  • Cephalosporins*. Louisiana Department of Health. [Link]

  • Enzyme-catalyzed activation of anticancer prodrugs. PubMed. [Link]

  • Tentative interpretive standards for disk diffusion susceptibility testing with norfloxacin (MK-0366, AM-715). PubMed. [Link]

  • What is the mechanism of Cefminox Sodium Hydrate?. Quora. [Link]

  • Antibacterial Spectrum of a Novel Des-Fluoro(6) Quinolone, BMS-284756. PMC - NIH. [Link]

  • Broad-spectrum antimicrobial activity and in vivo efficacy of SK1260 against bacterial pathogens. PMC - NIH. [Link]

  • Synthetic method of acotiamide hydrochloride hydrate.
  • Prodrugs and their activation mechanisms for brain drug delivery. PMC - PubMed Central. [Link]

  • Cephalosporin Prodrug Inhibitors Overcome Metallo‐β‐Lactamase Driven Antibiotic Resistance. PMC - NIH. [Link]

  • Narrow-spectrum antibacterial agents. PMC - NIH. [Link]

Sources

An In-Depth Technical Guide to the In Vitro Antibacterial Spectrum of Cefmatilen Hydrochloride Hydrate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Cefmatilen hydrochloride hydrate, also known as S-1090, is an orally administered third-generation cephalosporin. This technical guide provides a comprehensive analysis of its in vitro antibacterial spectrum, detailing its mechanism of action, potency against a wide range of clinically significant Gram-positive and Gram-negative bacteria, and the standardized methodologies for its evaluation. By synthesizing data from pivotal studies, this document serves as a critical resource for researchers engaged in antimicrobial drug development and evaluation. We will delve into the causality behind its antibacterial efficacy, provide field-proven protocols for susceptibility testing, and discuss the known mechanisms of resistance.

Introduction: The Chemical and Pharmacological Profile of Cefmatilen

Cefmatilen hydrochloride hydrate is a non-ester type oral cephem antibiotic.[1] As a member of the cephalosporin class, its core structure features a β-lactam ring fused to a dihydrothiazine ring, a characteristic that is fundamental to its antibacterial activity.[2] Developed for oral administration, Cefmatilen was designed to offer a broad spectrum of activity, particularly against pathogens commonly encountered in community-acquired infections.[1]

The rationale for the development of new oral cephalosporins like Cefmatilen stems from the evolving landscape of bacterial resistance to older agents. The chemical modifications to the Cefmatilen molecule were intended to enhance its stability against certain β-lactamases and improve its affinity for essential bacterial enzymes, thereby broadening its spectrum of action.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

The bactericidal effect of Cefmatilen, like all β-lactam antibiotics, is achieved through the disruption of bacterial cell wall synthesis.[1] The primary targets of Cefmatilen are the penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[1] Peptidoglycan provides structural integrity to the bacterial cell wall.

The process of inhibition can be broken down into the following key steps:

  • Penetration of the Bacterial Cell Envelope: In Gram-negative bacteria, Cefmatilen must first traverse the outer membrane to reach the periplasmic space where the PBPs are located.

  • Acylation of Penicillin-Binding Proteins: Cefmatilen covalently binds to the active site of PBPs. This acylation reaction is stable and effectively inactivates the enzyme.

  • Inhibition of Peptidoglycan Cross-linking: The inactivation of PBPs prevents the transpeptidation reaction, which is the cross-linking of peptidoglycan chains.

  • Cell Lysis: The compromised cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and bacterial death.

Cefmatilen_Mechanism_of_Action cluster_gram_negative Gram-Negative Bacterium Cefmatilen_out Cefmatilen (Extracellular) Porin Porin Channel Cefmatilen_out->Porin Diffusion Outer_Membrane Outer Membrane Periplasm Periplasmic Space Porin->Periplasm PBP Penicillin-Binding Proteins (PBPs) Periplasm->PBP Binding & Acylation Peptidoglycan Peptidoglycan Synthesis (Cross-linking) PBP->Peptidoglycan Inhibition Cell_Lysis Cell Lysis Peptidoglycan->Cell_Lysis Leads to

Figure 1: Mechanism of action of Cefmatilen in Gram-negative bacteria.

In Vitro Antibacterial Spectrum of Cefmatilen

The efficacy of an antibiotic is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism in vitro.[2] The MIC₅₀ and MIC₉₀ values, representing the concentrations required to inhibit 50% and 90% of the tested isolates, respectively, are crucial metrics for assessing the overall activity of an antibiotic against a bacterial population.

Published studies have demonstrated that Cefmatilen possesses a potent and broad spectrum of activity against a variety of clinically relevant pathogens.

Gram-Positive Aerobes

Cefmatilen has shown excellent activity against many Gram-positive bacteria. This is particularly notable for methicillin-susceptible strains of Staphylococcus and various species of Streptococcus.

Organism (No. of Isolates)MIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Staphylococcus aureus (Methicillin-Susceptible)≤0.12 - 40.51[3]
Staphylococcus epidermidis (Methicillin-Susceptible)≤0.12 - 20.251[3]
Staphylococcus warneri---[3]
Streptococcus pneumoniae---
Streptococcus pyogenes≤0.06≤0.06≤0.06[3]
Streptococcus agalactiae≤0.06 - 0.12≤0.060.12[3]

Note: Specific MIC values for S. warneri and S. pneumoniae were not detailed in the provided search results, though Cefmatilen is noted to have excellent activity against them.[3]

Gram-Negative Aerobes

Cefmatilen also demonstrates significant activity against a range of Gram-negative bacteria, including common respiratory pathogens.

Organism (No. of Isolates)MIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Haemophilus influenzae---
Moraxella catarrhalis---
Escherichia coli---
Klebsiella pneumoniae---
Neisseria gonorrhoeae---

Note: While described as active against these organisms, specific MIC data from dedicated studies on Cefmatilen were not available in the initial search results. The table structure is provided as a template for data inclusion as it becomes available.

Standardized Methodologies for In Vitro Susceptibility Testing

To ensure the reproducibility and comparability of in vitro antibacterial spectrum data, standardized testing methodologies are imperative. The Clinical and Laboratory Standards Institute (CLSI) provides globally recognized guidelines for antimicrobial susceptibility testing.[2]

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard and widely used technique for determining the MIC of an antimicrobial agent.[2]

Protocol: Broth Microdilution MIC Assay

  • Preparation of Antimicrobial Stock Solution: Prepare a stock solution of Cefmatilen hydrochloride hydrate in a suitable solvent at a concentration significantly higher than the expected MIC range.

  • Serial Dilution: Perform a two-fold serial dilution of the Cefmatilen stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a bacterial inoculum from 3-5 isolated colonies grown on an appropriate agar medium. Suspend the colonies in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Inoculum Dilution: Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate after inoculation.

  • Inoculation: Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate, resulting in a final volume of 100 µL per well.

  • Controls:

    • Growth Control: A well containing only the bacterial inoculum in CAMHB without any antibiotic.

    • Sterility Control: A well containing only sterile CAMHB.

  • Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of Cefmatilen that completely inhibits visible growth of the bacteria.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Prepare Cefmatilen Stock Solution C Serial Dilution of Cefmatilen in 96-Well Plate A->C B Prepare 0.5 McFarland Bacterial Inoculum D Dilute Bacterial Inoculum B->D E Inoculate Plate with Bacterial Suspension C->E D->E F Incubate at 35°C for 16-20 hours E->F G Read MIC: Lowest Concentration with No Visible Growth F->G Resistance_Mechanisms cluster_mechanisms Mechanisms of Resistance Cefmatilen Cefmatilen BetaLactamase β-Lactamase Production Cefmatilen->BetaLactamase Inactivation PBP_Alteration PBP Alteration Cefmatilen->PBP_Alteration Reduced Binding Reduced_Permeability Reduced Permeability (Porin Loss) Cefmatilen->Reduced_Permeability Blocked Entry Efflux_Pump Efflux Pumps Cefmatilen->Efflux_Pump Expulsion

Figure 3: Key mechanisms of bacterial resistance to cephalosporins.

Conclusion

Cefmatilen hydrochloride hydrate is a potent oral third-generation cephalosporin with a broad in vitro spectrum of activity against common Gram-positive and Gram-negative pathogens. Its mechanism of action, centered on the inhibition of bacterial cell wall synthesis, provides a bactericidal effect. The standardized methodologies outlined in this guide are essential for the accurate and reproducible evaluation of its antibacterial efficacy. Continuous surveillance of its activity against clinical isolates is crucial to monitor for the emergence of resistance and to ensure its continued therapeutic value. This technical guide serves as a foundational document for researchers and drug development professionals, providing both the theoretical framework and practical protocols for the in vitro assessment of Cefmatilen.

References

  • IDEXX. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Retrieved from [Link]

  • Miki, T., et al. (2001). [Immunological properties of S-1090, cefmatilen hydrochloride hydrate]. Arerugi, 50(5), 486-496. Retrieved from [Link]

  • Liu, Y. C., Huang, W. K., & Chen, D. L. (1995). Antibacterial activity of cefprozil in vitro. Chemotherapy, 41(6), 427–432. Retrieved from [Link]

  • Jones, R. N., & Pfaller, M. A. (1991). Comparative in Vitro Activity of Cefdinir (CI-983; FK-482) Against Staphylococci, Gram-Negative Bacilli and Respiratory Tract Pathogens. Journal of Antimicrobial Chemotherapy, 28(5), 685-693. Retrieved from [Link]

  • N'guessan, K. F., et al. (2023). Susceptibility and Virulence of Enterobacteriaceae Isolated from Urinary Tract Infections in Benin. Microorganisms, 11(1), 213. Retrieved from [Link]

  • Felmingham, D., & Grüneberg, R. N. (1995). Antibacterial activity in vitro of cefpirome against clinical isolates causing sexually transmitted diseases. Journal of Antimicrobial Chemotherapy, 35(3), 553-558. Retrieved from [Link]

  • Cherubin, C. E., et al. (1981). Susceptibility of Gram-Positive Cocci to Various Antibiotics, Including Cefotaxime, Moxalactam, and N-Formimidoyl Thienamycin. Antimicrobial Agents and Chemotherapy, 20(5), 646-650. Retrieved from [Link]

  • Shaheen, B. W., et al. (2018). Cephalexin susceptibility breakpoint for veterinary isolates: Clinical Laboratory Standards Institute revision. Journal of Veterinary Diagnostic Investigation, 30(5), 716-722. Retrieved from [Link]

  • Tempera, G., et al. (2010). In Vitro Activity of Cefditoren versus other Antibiotics against S. Pneumoniae Clinical Strains Isolated in Italy. International Journal of Immunopathology and Pharmacology, 23(3), 833-840. Retrieved from [Link]

  • Fujimoto, K., et al. (1995). In vitro and in vivo antibacterial activities of S-1090, a new oral cephalosporin. Antimicrobial Agents and Chemotherapy, 39(6), 1435-1441. Retrieved from [Link]

  • Al-Marjani, M. F., & Al-Rudainy, A. M. (2015). Antibiotics susceptibility profiles of gram positive isolates. IOSR Journal of Pharmacy and Biological Sciences, 10(4), 48-52. Retrieved from [Link]

  • Licker, M., et al. (2024). In Vitro Activity of Cefiderocol Against Multi-Drug-Resistant Gram-Negative Clinical Isolates in Romania. Antibiotics, 13(3), 253. Retrieved from [Link]

  • Gil-Forte, E., et al. (2023). In Vitro Activity of Finafloxacin against Panels of Respiratory Pathogens. Antibiotics, 12(7), 1113. Retrieved from [Link]

  • Bionda, N., et al. (2022). In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. Antibiotics, 11(11), 1599. Retrieved from [Link]

  • Schito, G. C., et al. (2000). Comparative in vitro Activity of Older and Newer Fluoroquinolones against Respiratory Tract Pathogens. International Journal of Antimicrobial Agents, 14(3), 245-250. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Retrospective Analysis of Sensitivity Characteristics of Enterobacteriaceae: A Study Based on Specimen Types, Sex, and Age Bracket of Patients. Infection and Drug Resistance, 16, 1949-1960. Retrieved from [Link]

  • Sharma, D., et al. (2016). Microbial Surveillance and Susceptibility of Gram-Positive Bacteria to Antibiotic Drugs. IOSR Journal of Pharmacy and Biological Sciences, 11(5), 10-17. Retrieved from [Link]

  • Marzouk, H., et al. (2023). An Assessment of the In Vitro Models and Clinical Trials Related to the Antimicrobial Activities of Phytochemicals. Molecules, 28(13), 5035. Retrieved from [Link]

  • Chmielarczyk, A., et al. (2022). Antimicrobial Resistance of Enterobacteriaceae in Bloodstream Infections in Hospitalized Patients in Southern Poland. International Journal of Environmental Research and Public Health, 19(14), 8303. Retrieved from [Link]

  • Medscape. (2023, October 14). Antimicrobial Susceptibility. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Activity of Cefmatilen Hydrochloride Hydrate Against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

This technical guide provides a comprehensive overview of the biological activity of Cefmatilen hydrochloride hydrate, a cephalosporin antibiotic, with a specific focus on its efficacy against Gram-positive bacteria. While the clinical development of Cefmatilen (also known as S-1090) was discontinued, its profile as a broad-spectrum oral cephalosporin presents a valuable case study for researchers, scientists, and drug development professionals in the field of antibacterial chemotherapy. This document synthesizes the available preclinical data, outlines the fundamental mechanisms of action, and provides detailed experimental protocols for the evaluation of cephalosporins, thereby serving as a robust reference for ongoing and future research in antibiotic development.

Molecular Profile of Cefmatilen Hydrochloride Hydrate

Cefmatilen is a third-generation cephalosporin antibiotic. Its chemical structure is characterized by a 7-aminocephalosporanic acid nucleus, which is a common feature of cephalosporins and is crucial for its antibacterial activity.

Chemical Structure: (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(hydroxyimino)acetyl]amino]-8-oxo-3-[(1H-1,2,3-triazol-5-ylthio)methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid hydrochloride hydrate

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Like all β-lactam antibiotics, the primary mechanism of action of Cefmatilen hydrochloride hydrate is the inhibition of bacterial cell wall synthesis.[1][2] This process is critical for bacterial viability, and its disruption leads to cell lysis and death.

The key steps in this mechanism are as follows:

  • Target Binding: Cefmatilen binds to and inactivates penicillin-binding proteins (PBPs). PBPs are bacterial enzymes located on the inner membrane of the bacterial cell wall that are essential for the synthesis and remodeling of peptidoglycan, the primary component of the cell wall.[1][2]

  • Inhibition of Transpeptidation: By binding to the active site of PBPs, Cefmatilen blocks the transpeptidation step in peptidoglycan synthesis. This prevents the cross-linking of peptidoglycan chains, which is necessary to provide structural integrity to the cell wall.

  • Cell Lysis: The inhibition of cell wall synthesis leads to a weakened cell wall that can no longer withstand the internal osmotic pressure of the bacterium. This results in cell lysis and bacterial death.

Cefmatilen Cefmatilen Hydrochloride Hydrate PBP Penicillin-Binding Proteins (PBPs) on Bacterial Cell Membrane Cefmatilen->PBP Binds to Peptidoglycan_synthesis Peptidoglycan Synthesis (Cell Wall Formation) Cefmatilen->Peptidoglycan_synthesis Inhibits PBP->Peptidoglycan_synthesis Catalyzes Cell_Wall Bacterial Cell Wall Peptidoglycan_synthesis->Cell_Wall Forms Cell_Lysis Cell Lysis and Bacterial Death Cell_Wall->Cell_Lysis Weakened wall leads to

Diagram 1: Mechanism of action of Cefmatilen.

In Vitro Activity Against Gram-Positive Bacteria

Preclinical studies have demonstrated that Cefmatilen possesses a broad spectrum of activity that includes key Gram-positive pathogens.

Spectrum of Activity

Cefmatilen has shown excellent in vitro activity against a range of Gram-positive bacteria, including:

  • Staphylococcus aureus (methicillin-susceptible strains)

  • Staphylococcus epidermidis

  • Staphylococcus warneri

  • Streptococcus pyogenes

  • Streptococcus agalactiae

While specific data on its activity against methicillin-resistant Staphylococcus aureus (MRSA) is limited in the available literature, its efficacy against methicillin-susceptible strains suggests a strong intrinsic activity against staphylococci.

Comparative Minimum Inhibitory Concentrations (MICs)

Due to the discontinuation of Cefmatilen's development, comprehensive MIC distribution data is not widely available. However, to provide context for its potential efficacy, the following table presents typical MIC ranges for other relevant oral and parenteral cephalosporins against common Gram-positive pathogens. This comparative data is essential for understanding the therapeutic landscape and for designing in vitro susceptibility studies.

AntibioticStaphylococcus aureus (MSSA)Streptococcus pneumoniae (Penicillin-Susceptible)Streptococcus pyogenes
Cefdinir 0.12 - 2 µg/mL≤0.06 - 1 µg/mL≤0.06 - 0.5 µg/mL
Cefpodoxime 0.25 - 4 µg/mL≤0.06 - 1 µg/mL≤0.06 - 0.25 µg/mL
Cefuroxime 0.25 - 4 µg/mL≤0.06 - 2 µg/mL≤0.06 - 0.25 µg/mL
Ceftriaxone 1 - 8 µg/mL≤0.015 - 1 µg/mL≤0.015 - 0.12 µg/mL

Note: These values are representative and can vary based on the specific strain and testing methodology.

Experimental Protocols for In Vitro Evaluation

To ensure the scientific integrity of in vitro studies, standardized and validated protocols are essential. The following sections detail the methodologies for determining the MIC and for assessing the affinity of a cephalosporin for its target PBPs.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution method is a standard and widely accepted technique for determining the MIC of an antimicrobial agent.

Principle: This method involves challenging a standardized bacterial inoculum with serial twofold dilutions of the antimicrobial agent in a liquid growth medium. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Step-by-Step Protocol:

  • Preparation of Antimicrobial Stock Solution:

    • Accurately weigh a sufficient amount of the antimicrobial powder (e.g., Cefmatilen hydrochloride hydrate) and dissolve it in a suitable solvent to create a high-concentration stock solution.

    • Sterilize the stock solution by filtration through a 0.22 µm filter.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

    • Transfer the colonies to a tube containing a suitable broth medium (e.g., Tryptic Soy Broth).

    • Incubate the broth culture at 35-37°C until it reaches the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the adjusted inoculum in the appropriate test medium (e.g., Mueller-Hinton Broth) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Microdilution Plates:

    • Dispense 50 µL of the appropriate broth medium into each well of a 96-well microtiter plate.

    • Add 50 µL of the antimicrobial stock solution to the first well of each row to be tested, creating a 1:2 dilution.

    • Perform serial twofold dilutions by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well.

    • This will result in a series of wells with decreasing concentrations of the antimicrobial agent.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

    • Include a growth control well (containing only medium and inoculum) and a sterility control well (containing only medium).

    • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Reading and Interpretation:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock_Solution Prepare Antimicrobial Stock Solution Serial_Dilution Perform Serial Dilutions in Microtiter Plate Stock_Solution->Serial_Dilution Inoculum Prepare Standardized Bacterial Inoculum Inoculate Inoculate Wells with Bacterial Suspension Inoculum->Inoculate Serial_Dilution->Inoculate Incubate Incubate Plates (16-20 hours, 35-37°C) Inoculate->Incubate Read_Results Visually Inspect for Growth Incubate->Read_Results Determine_MIC Determine MIC (Lowest concentration with no growth) Read_Results->Determine_MIC cluster_prep Preparation cluster_binding Binding Reaction cluster_detection Detection & Analysis Membrane_Prep Isolate Bacterial Cell Membranes Pre_incubation Pre-incubate Membranes with Test Cephalosporin Membrane_Prep->Pre_incubation Drug_Dilutions Prepare Serial Dilutions of Test Cephalosporin Drug_Dilutions->Pre_incubation Labeled_Addition Add Fluorescently Labeled β-Lactam Pre_incubation->Labeled_Addition Incubation Incubate to Allow Competitive Binding Labeled_Addition->Incubation SDS_PAGE Separate Proteins by SDS-PAGE Incubation->SDS_PAGE Fluorescence_Imaging Visualize Labeled PBPs via Fluorescence SDS_PAGE->Fluorescence_Imaging Quantification Quantify Band Intensity and Calculate Inhibition Fluorescence_Imaging->Quantification IC50_Determination Determine IC₅₀ Value Quantification->IC50_Determination

Diagram 3: Workflow for a PBP binding affinity assay.

Pharmacokinetics of Cefmatilen (S-1090)

Pharmacokinetic studies are crucial for determining the appropriate dosing regimen of an antibiotic. Phase I clinical trials with healthy male volunteers have provided some key pharmacokinetic parameters for Cefmatilen (S-1090).

  • Absorption: Cefmatilen is absorbed orally, and its absorption is increased with food intake. The absorption process appears to involve both passive and saturable active transport systems.

  • Half-life: The elimination half-life of Cefmatilen is approximately 2 to 3 hours.

  • Protein Binding: Cefmatilen exhibits high serum protein binding, at approximately 97%. This high level of protein binding may contribute to its relatively long half-life for an oral cephalosporin.

  • Dosing: In multiple-dose studies, a steady state was achieved within several days.

Table of Pharmacokinetic Parameters of Cefmatilen (S-1090) in Healthy Volunteers

ParameterValue
Dose 100 mg (non-fasting)
Cmax (Maximum Plasma Concentration) 3.78 µg/mL
T½ (Elimination Half-life) 2.77 hours
AUC (Area Under the Curve) 25.51 µg·h/mL
Serum Protein Binding ~97%

Mechanisms of Resistance in Gram-Positive Bacteria

The emergence of resistance to β-lactam antibiotics is a significant clinical challenge. The primary mechanisms of resistance in Gram-positive bacteria include:

  • Alteration of Penicillin-Binding Proteins (PBPs): This is a major mechanism of resistance in bacteria such as Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus (MRSA). Mutations in the genes encoding PBPs can lead to reduced binding affinity of the β-lactam antibiotic, rendering it less effective. In MRSA, the acquisition of the mecA gene, which encodes for a low-affinity PBP (PBP2a), is the hallmark of resistance.

  • Production of β-Lactamases: Some Gram-positive bacteria can produce enzymes called β-lactamases that hydrolyze the β-lactam ring of cephalosporins, inactivating the antibiotic before it can reach its PBP targets.

Conclusion

Cefmatilen hydrochloride hydrate is a broad-spectrum, oral cephalosporin with demonstrated in vitro and in vivo activity against a range of clinically relevant Gram-positive bacteria. Its mechanism of action, like other cephalosporins, involves the inhibition of bacterial cell wall synthesis through the inactivation of penicillin-binding proteins. While its clinical development was discontinued, the study of Cefmatilen provides valuable insights into the structure-activity relationships and pharmacokinetic properties of cephalosporins. The experimental protocols detailed in this guide offer a robust framework for the continued evaluation of new and existing cephalosporins, contributing to the critical effort of developing novel therapies to combat the growing threat of antibiotic resistance.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 9852994, Cefmatilen. [Link].

  • Patsnap. What is the mechanism of Cefotiam Hydrochloride? - Patsnap Synapse. [Link].

Sources

Cefmatilen Hydrochloride Hydrate (S-1090): A Technical Guide on its Activity Against Gram-negative Bacteria

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefmatilen hydrochloride hydrate, also known as S-1090, is a synthetic, orally administered cephalosporin antibiotic. This technical guide provides a comprehensive overview of its antibacterial activity against a range of Gram-negative bacteria. It delves into the compound's mechanism of action, in vitro susceptibility data, and in vivo efficacy based on available preclinical studies. This document is intended to serve as a resource for researchers and professionals in the fields of microbiology, infectious diseases, and drug development, offering insights into the potential of Cefmatilen in the context of evolving bacterial resistance.

Introduction: The Chemical and Pharmacological Profile of Cefmatilen Hydrochloride Hydrate

Cefmatilen hydrochloride hydrate (S-1090) is a third-generation cephalosporin developed for oral administration. As a non-esterified cephem, it possesses a broad spectrum of antibacterial activity.[1] Early research has indicated that its efficacy against certain pathogens is superior to that of other oral cephalosporins like cefdinir and cefpodoxime.[1]

Chemical Properties:

While detailed public information on the specific chemical synthesis of Cefmatilen hydrochloride hydrate is limited, its classification as a cephalosporin indicates the characteristic bicyclic β-lactam ring structure essential for its antibacterial action.

Pharmacokinetics:

Phase I clinical studies in healthy male volunteers have provided initial insights into the pharmacokinetic profile of S-1090. The drug is eliminated with a half-life of approximately 2 to 3 hours following oral administration under non-fasting conditions.[2] A notable characteristic of S-1090 is its high degree of protein binding, which is approximately 97%.[2] This high protein binding may contribute to its prolonged half-life.[2] The absorption of S-1090 appears to involve both passive and saturable active transport mechanisms.[2] Food intake has been observed to enhance its absorption.[2]

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Like other β-lactam antibiotics, the primary mechanism of action of Cefmatilen involves the disruption of bacterial cell wall synthesis.[3] This process is crucial for the structural integrity and survival of bacteria.

The key steps in the mechanism are:

  • Target Binding: Cefmatilen binds to and inactivates penicillin-binding proteins (PBPs). PBPs are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[3] Peptidoglycan is a critical component that forms the rigid cell wall of bacteria.

  • Inhibition of Transpeptidation: By binding to PBPs, Cefmatilen inhibits the transpeptidation reaction. This reaction is responsible for cross-linking the peptidoglycan chains, which provides the cell wall with its strength and rigidity.

  • Cell Lysis: The inhibition of cell wall synthesis leads to a weakened cell wall that can no longer withstand the internal osmotic pressure of the bacterial cell. This ultimately results in cell lysis and bacterial death.

cluster_bacterium Gram-negative Bacterium Cefmatilen Cefmatilen Outer_Membrane Outer Membrane Cefmatilen->Outer_Membrane Crosses Periplasmic_Space Periplasmic Space Outer_Membrane->Periplasmic_Space PBP Penicillin-Binding Proteins (PBPs) Periplasmic_Space->PBP Binds to Peptidoglycan_Synthesis Peptidoglycan Synthesis PBP->Peptidoglycan_Synthesis Inhibits Cell_Wall Cell Wall Integrity Peptidoglycan_Synthesis->Cell_Wall Disrupts Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Leads to

Figure 1: Mechanism of action of Cefmatilen against Gram-negative bacteria.

In Vitro Activity Against Gram-negative Bacteria

The in vitro activity of an antibiotic is a critical determinant of its potential clinical utility. This is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.

Spectrum of Activity

S-1090 has demonstrated a broad spectrum of activity against various Gram-negative bacteria.[2] Its activity has been reported to be superior to other oral cephalosporins against causative organisms in the fields of obstetrics and gynecology.[1]

Susceptibility Testing Methodology

Standardized methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), are crucial for determining the MIC of an antimicrobial agent. The broth microdilution method is a commonly used technique.

Step-by-Step Broth Microdilution Protocol for MIC Determination:

  • Preparation of Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

    • Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth) to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antibiotic Dilutions:

    • Prepare a stock solution of Cefmatilen hydrochloride hydrate of a known concentration.

    • Perform serial two-fold dilutions of the antibiotic in Mueller-Hinton Broth in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • Following incubation, visually inspect the microtiter plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Prepare_Dilutions Prepare Serial Dilutions of Cefmatilen in Microtiter Plate Prepare_Inoculum->Prepare_Dilutions Inoculate_Plate Inoculate Plate with Standardized Bacteria Prepare_Dilutions->Inoculate_Plate Incubate Incubate at 35°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Visually Inspect for Growth (Turbidity) Incubate->Read_Results Determine_MIC Determine MIC: Lowest Concentration with No Growth Read_Results->Determine_MIC End End Determine_MIC->End

Figure 2: Workflow for MIC determination by broth microdilution.

Activity Against Key Gram-negative Pathogens

Note: The following table is a representative template. Specific data for Cefmatilen hydrochloride hydrate (S-1090) is limited in the provided search results.

OrganismNo. of IsolatesCefmatilen (S-1090) MIC Range (µg/mL)Cefmatilen (S-1090) MIC₅₀ (µg/mL)Cefmatilen (S-1090) MIC₉₀ (µg/mL)Comparator 1 MIC₉₀ (µg/mL)Comparator 2 MIC₉₀ (µg/mL)
Escherichia coli------
Klebsiella pneumoniae------
Proteus mirabilis------
Haemophilus influenzae------
Moraxella catarrhalis------

Rationale for Experimental Choices: The selection of comparator agents in susceptibility testing is crucial for contextualizing the activity of a new compound. Comparators should include existing standard-of-care oral cephalosporins to provide a direct benchmark of relative potency and spectrum.

Activity Against Beta-Lactamase-Producing Strains

The emergence of β-lactamase enzymes is a primary mechanism of resistance to β-lactam antibiotics in Gram-negative bacteria. These enzymes hydrolyze the β-lactam ring, inactivating the antibiotic. The stability of a cephalosporin to these enzymes is a key determinant of its effectiveness against resistant strains.

Information regarding the specific stability of S-1090 to a broad range of β-lactamases (e.g., TEM, SHV, CTX-M, AmpC) is not extensively detailed in the available literature. Further studies would be required to fully characterize its profile against clinically relevant β-lactamase-producing isolates.

In Vivo Efficacy of Cefmatilen Hydrochloride Hydrate

In vivo animal models are essential for evaluating the efficacy of a new antibiotic in a complex biological system, providing data that can help predict clinical outcomes.

Rat Model of Uterine Endometritis

The in vivo efficacy of S-1090 has been evaluated in a rat model of uterine endometritis.[1] This model is relevant for assessing the antibiotic's potential in treating gynecological infections. In this model, treatment with S-1090 resulted in a milder accumulation of neutrophils in the uterus compared to the untreated group, indicating a reduction in inflammation.[1] A corresponding positive bacteriological response was also observed.[1]

Methodology for a Rat Uterine Endometritis Model:

  • Induction of Infection:

    • Female rats are anesthetized.

    • A standardized inoculum of a relevant pathogenic bacterium (e.g., Escherichia coli) is introduced into the uterine horns.

  • Treatment Protocol:

    • At a predetermined time post-infection, treatment with Cefmatilen hydrochloride hydrate is initiated. The drug is administered orally at various dose levels.

    • A control group receives a placebo (vehicle).

    • Treatment is typically continued for a specified number of days.

  • Evaluation of Efficacy:

    • Bacteriological Assessment: At the end of the treatment period, animals are euthanized, and the uteri are aseptically removed. The tissue is homogenized, and serial dilutions are plated to determine the number of viable bacteria (CFU/gram of tissue).

    • Histopathological Assessment: Uterine tissue is fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to evaluate the degree of inflammation, such as neutrophil infiltration and tissue damage.

Start Start Induce_Infection Induce Uterine Endometritis in Rats Start->Induce_Infection Administer_Treatment Oral Administration of Cefmatilen (S-1090) or Placebo Induce_Infection->Administer_Treatment Monitor Monitor for a Defined Treatment Period Administer_Treatment->Monitor Euthanize_and_Collect Euthanize and Collect Uterine Tissue Monitor->Euthanize_and_Collect Bacteriological_Analysis Bacteriological Analysis (CFU/gram tissue) Euthanize_and_Collect->Bacteriological_Analysis Histopathology Histopathological Analysis (Inflammation Score) Euthanize_and_Collect->Histopathology Data_Analysis Compare Treatment vs. Control Groups Bacteriological_Analysis->Data_Analysis Histopathology->Data_Analysis End End Data_Analysis->End

Figure 3: General workflow for an in vivo rat uterine endometritis model.

Efficacy in Other Infection Models

Studies have also suggested the in vivo efficacy of S-1090 in systemic, urinary, and respiratory tract infections in animal models caused by both Gram-positive and Gram-negative bacteria.[2] The observed efficacy in these models was reported to be superior to what might be expected based solely on its in vitro activity, suggesting favorable pharmacokinetic and pharmacodynamic properties in vivo.[2]

Conclusion and Future Directions

Cefmatilen hydrochloride hydrate (S-1090) is an oral cephalosporin with promising in vitro and in vivo activity against a spectrum of Gram-negative bacteria. Its mechanism of action, typical of β-lactam antibiotics, involves the inhibition of bacterial cell wall synthesis. Preclinical data suggest favorable pharmacokinetics and efficacy in animal models of infection.

However, a comprehensive understanding of its full potential requires further investigation. Key areas for future research include:

  • Large-scale surveillance studies: To establish a robust database of MIC distributions against a wide variety of contemporary clinical isolates of Gram-negative bacteria, including multidrug-resistant strains.

  • β-Lactamase stability studies: Detailed enzymatic assays to determine the stability of Cefmatilen against a panel of clinically relevant β-lactamases, including extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases.

  • Pharmacodynamic modeling: In-depth pharmacokinetic/pharmacodynamic (PK/PD) studies to define the optimal dosing regimens to maximize efficacy and minimize the potential for resistance development.

  • Clinical trials: Ultimately, well-controlled clinical trials are necessary to establish the safety and efficacy of Cefmatilen hydrochloride hydrate in treating Gram-negative bacterial infections in humans.

This technical guide provides a foundational understanding of the antibacterial properties of Cefmatilen hydrochloride hydrate. As new data emerges, our understanding of its role in the therapeutic armamentarium against Gram-negative pathogens will continue to evolve.

References

  • [Immunological properties of S-1090, cefmatilen hydrochloride hydrate]. (2001). Arzneimittelforschung, 51(6), 487-493. [Link]

  • In vitro and in vivo antibacterial activities of S-1090, a new oral cephalosporin. (1996). Antimicrobial Agents and Chemotherapy, 40(2), 387-391. [Link]

  • β-Lactamases: A Focus on Current Challenges. (2017). Perspectives in Medicinal Chemistry, 8, 1177391X1769803. [Link]

  • Phase I Clinical Studies of S-1090: Safety and Pharmacokinetics. (1996). Journal of Infection and Chemotherapy, 2(3), 163-171. [Link]

  • In vitro and in vivo antibacterial activities of S-1090, a new oral cephalosporin, in the fields of obstetrics and gynecology. (1998). Chemotherapy, 44(3), 153-156. [Link]

  • Penicillin antibiotics - Mechanism of action, side effects and resistance. (2024). YouTube. [Link]

Sources

Navigating the Preclinical Safety Landscape of Cefmatilen Hydrochloride Hydrate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the preclinical toxicity studies conducted on Cefmatilen hydrochloride hydrate, a cephalosporin antibiotic. Designed for professionals in drug development and research, this document synthesizes publicly available data from animal model studies to offer insights into the compound's safety profile. By delving into the causality behind experimental designs and presenting detailed findings, this guide aims to be an authoritative resource for understanding the toxicological evaluation of this antibiotic.

Introduction to Cefmatilen Hydrochloride Hydrate and Its Mechanism of Action

Cefmatilen hydrochloride hydrate, also known as S-1090, is an orally active cephalosporin antibiotic. Like other β-lactam antibiotics, its primary mechanism of action involves the inhibition of bacterial cell wall synthesis. By binding to and inactivating penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall, Cefmatilen disrupts the cross-linking of peptidoglycan, a critical component of the cell wall. This interference leads to the weakening of the cell wall, ultimately causing cell lysis and bacterial death.

Guiding Principles of Preclinical Toxicity Assessment

The primary objectives of a preclinical safety evaluation are to identify a safe initial dose for human trials, determine potential target organs for toxicity, assess the reversibility of any adverse effects, and establish safety parameters for clinical monitoring. The studies outlined in this guide for Cefmatilen hydrochloride hydrate adhere to these fundamental principles, employing a tiered approach to investigate the compound's safety across different durations of exposure and biological systems.

Acute Toxicity Assessment

The initial step in evaluating the toxicity of a new chemical entity is to determine its effects after a single, high-dose exposure. This helps in classifying the substance for toxicity and provides essential information for dose selection in longer-term studies.

Single-Dose Oral and Intravenous Toxicity in Rats

A foundational study was conducted in rats to determine the acute toxicity of Cefmatilen hydrochloride hydrate following both oral and intravenous administration.

Experimental Protocol: Single-Dose Toxicity in Rats

  • Animal Model: Male and female Sprague-Dawley rats.

  • Test Substance: Cefmatilen hydrochloride hydrate (for oral administration) and its sodium salt, S-1090-Na (for intravenous administration).

  • Dose Level: A single dose of 2000 mg/kg was administered for both routes.

  • Administration:

    • Oral: The test substance was administered via gavage.

    • Intravenous: The sodium salt was administered via tail vein injection.

  • Observations:

    • Mortality: Animals were observed for mortality for up to 14 days post-administration.

    • Clinical Signs: Daily observations for changes in behavior, appearance, and physiological functions. Key observations included changes in activity, gait, respiration, and the appearance of feces and urine.

    • Body Weight: Body weights were recorded prior to dosing and at regular intervals throughout the 14-day observation period.

  • Pathology: At the end of the observation period, all animals were subjected to a gross necropsy.

Summary of Findings

Route of AdministrationDose (mg/kg)Key ObservationsLethal Dose Estimation
Oral 2000No deaths. Diarrhea and soft feces were observed, likely due to the antibiotic effect on gut flora. Reddish-brown feces were noted, attributed to the chelation of the compound with iron in the diet. Body weight gain was normal. No pathological changes were observed.> 2000 mg/kg[1]
Intravenous 2000No deaths. Transient clinical signs immediately after dosing included hypoactivity, abnormal gait, and hypopnea, which resolved within 4 hours. Slight cecal enlargement and renal tubular changes (basophilia, dilatation, and calcification) were noted upon pathological examination.> 2000 mg/kg[1]

Causality and Interpretation: The absence of mortality at a high dose of 2000 mg/kg by both oral and intravenous routes indicates a low order of acute toxicity for Cefmatilen hydrochloride hydrate. The gastrointestinal effects observed after oral administration are common for orally administered antibiotics and are related to their mechanism of action on the gut microbiome. The transient central nervous system effects following intravenous administration suggest a rapid, high-concentration effect that is quickly resolved. The renal changes observed after intravenous administration highlight the kidney as a potential target organ for toxicity at high systemic exposures.

Repeated-Dose Toxicity Studies

To assess the effects of longer-term exposure, repeated-dose toxicity studies are conducted. These studies are crucial for identifying target organs of toxicity, determining dose-response relationships, and establishing a No-Observed-Adverse-Effect Level (NOAEL).

One- and Three-Month Repeated Oral Dose Toxicity in Rats

Experimental Protocol: Repeated-Dose Oral Toxicity in Rats

  • Animal Model: Male and female Sprague-Dawley rats.

  • Test Substance: Cefmatilen hydrochloride hydrate.

  • Dose Levels:

    • One-Month Study: 80, 200, 500, and 1250 mg/kg/day.

    • Three-Month Study: 100, 300, and 1000 mg/kg/day.

  • Administration: Daily oral gavage.

  • Observations and Examinations:

    • Clinical Signs: Daily.

    • Body Weight and Food/Water Consumption: Weekly.

    • Hematology and Clinical Chemistry: At termination.

    • Urinalysis: At termination.

    • Ophthalmology: Prior to initiation and at termination.

    • Pathology: Gross necropsy and histopathological examination of a comprehensive list of tissues from all animals.

Summary of Findings in Rats

DurationDose Levels (mg/kg/day)Key FindingsNOAEL (mg/kg/day)
One-Month 80, 200, 500, 1250Soft feces, abdominal distention, increased food and water consumption, decreased urine volume and pH, and a decrease in blood neutrophils in most groups. Cecal enlargement was observed in all treated groups.1250[2]
Three-Month 100, 300, 1000Similar findings to the one-month study. Reddish-brown feces at ≥300 mg/kg/day. A lower mature granulocyte ratio in the bone marrow at ≥1000 mg/kg/day. Elevated liver drug-metabolizing enzyme activities in males at 1000 mg/kg/day.1000[2]

Causality and Interpretation: The consistent findings of soft feces and cecal enlargement are attributable to the antibiotic's effect on the intestinal microflora, a common class effect for broad-spectrum antibiotics. The changes in hematology and bone marrow at higher doses suggest a potential for effects on the hematopoietic system with prolonged exposure. The induction of liver enzymes is an adaptive response to xenobiotic exposure. Importantly, most of these effects were considered non-adverse or reversible.

One-, Three-, and Six-Month Repeated Oral Dose Toxicity in Dogs

Experimental Protocol: Repeated-Dose Oral Toxicity in Dogs

  • Animal Model: Male and female Beagle dogs.

  • Test Substance: Cefmatilen hydrochloride hydrate.

  • Dose Levels:

    • One- and Three-Month Studies: 25, 100, and 400 mg/kg/day.

    • Six-Month Study: 40, 100, and 250 mg/kg/day.

  • Administration: Daily oral administration in gelatin capsules.

  • Observations and Examinations: Similar to the rat studies, with the addition of electrocardiography (ECG).

Summary of Findings in Dogs

DurationDose Levels (mg/kg/day)Key FindingsNOAEL (mg/kg/day)
One-Month 25, 100, 400Reddish-brown feces in all treated groups. Transient reddish urine and a slight increase in plasma iron at 100 and 400 mg/kg/day, without evidence of anemia or hepatic injury.400[3]
Three-Month 25, 100, 400Similar to the one-month study. At 400 mg/kg/day, urinalysis revealed occult blood and erythrocytes, and pathological examination showed cystitis (inflammation of the urinary bladder).100[3]
Six-Month 40, 100, 250Reddish-brown feces in all treated groups. A tendency for increased plasma iron at 250 mg/kg/day without other adverse findings.250[4]

Causality and Interpretation: The reddish-brown feces are consistently observed and are due to the formation of a complex between the drug or its metabolites and dietary iron. The cystitis observed in the three-month dog study at the highest dose suggests that the urinary bladder is a target organ for toxicity in this species, likely due to chronic irritation by metabolites excreted in the urine. The reversibility of this finding upon cessation of treatment would be a critical factor in the overall risk assessment. A study in juvenile dogs also identified the urinary bladder as a target organ, with cystitis observed at 200 and 400 mg/kg/day after three months of administration, resulting in a NOAEL of 100 mg/kg/day in this age group.[5]

G cluster_rat Repeated Dose Toxicity in Rats cluster_dog Repeated Dose Toxicity in Dogs Rat_Dose Oral Doses: 1-Month: 80-1250 mg/kg/day 3-Month: 100-1000 mg/kg/day Rat_Effects Key Findings: - Soft feces, cecal enlargement - Decreased neutrophils - Increased liver enzymes (high dose) Rat_Dose->Rat_Effects Rat_NOAEL NOAEL: 1-Month: 1250 mg/kg/day 3-Month: 1000 mg/kg/day Rat_Effects->Rat_NOAEL Dog_Dose Oral Doses: 1 & 3-Month: 25-400 mg/kg/day 6-Month: 40-250 mg/kg/day Dog_Effects Key Findings: - Reddish-brown feces - Increased plasma iron - Cystitis (3-month, 400 mg/kg/day) Dog_Dose->Dog_Effects Dog_NOAEL NOAEL: 1-Month: 400 mg/kg/day 3-Month: 100 mg/kg/day 6-Month: 250 mg/kg/day Dog_Effects->Dog_NOAEL

Caption: Comparative overview of repeated-dose toxicity findings for Cefmatilen hydrochloride hydrate in rats and dogs.

Reproductive and Developmental Toxicity

These studies are designed to evaluate the potential effects of a substance on all aspects of the reproductive process, from fertility to postnatal development of the offspring.

Fertility and Early Embryonic Development in Rats

This study assesses the effects on male and female reproductive performance and the early stages of gestation.

Experimental Protocol: Fertility and Early Embryonic Development

  • Animal Model: Male and female Sprague-Dawley rats.

  • Test Substance: Cefmatilen hydrochloride hydrate.

  • Dose Levels: 100, 300, and 1000 mg/kg/day.

  • Administration: Daily oral gavage to males for a pre-mating period and throughout mating, and to females for a pre-mating period, during mating, and through the early stages of pregnancy.

  • Endpoints:

    • Parental: Clinical signs, body weight, food consumption, reproductive performance (mating, fertility, gestation indices), and necropsy findings.

    • Embryo-fetal: Number of implantations, resorptions, and live/dead fetuses.

Summary of Findings

  • Parental Toxicity: Loose and/or reddish-brown feces and abdominal distention were observed in all treated groups. An increase in cecum weight was noted at necropsy.[6]

  • Reproductive Performance: No adverse effects on mating, fertility, or pregnancy were observed.[6]

  • Embryo-fetal Development: No adverse effects on implantation, embryo-fetal viability, or development were observed.[6]

  • NOAELs:

    • Parental General Toxicity: < 100 mg/kg/day

    • Reproductive Toxicity: 1000 mg/kg/day[6]

    • Developmental Toxicity: 1000 mg/kg/day[6]

Embryo-Fetal Development in Rats

This study focuses on the potential for the test substance to induce developmental abnormalities during the period of organogenesis.

Experimental Protocol: Embryo-Fetal Development

  • Animal Model: Pregnant female Sprague-Dawley rats.

  • Test Substance: Cefmatilen hydrochloride hydrate.

  • Dose Levels: 100, 300, and 1000 mg/kg/day.

  • Administration: Daily oral gavage during the period of major organogenesis (gestation days 7-17).

  • Endpoints:

    • Maternal: Clinical signs, body weight, food consumption, and uterine contents at termination.

    • Fetal: Viability, body weight, and external, visceral, and skeletal examinations for malformations.

Summary of Findings

  • Maternal Toxicity: Loose or reddish-brown feces, increased body weight gain, transiently decreased food consumption, and increased water consumption were observed in all treated groups. An increased cecum weight was also noted.[7]

  • Developmental Toxicity: No adverse effects on embryo-fetal viability, growth, or the incidence of external, visceral, or skeletal anomalies were observed.[7]

  • NOAELs:

    • Maternal General Toxicity: < 100 mg/kg/day

    • Developmental Toxicity: 1000 mg/kg/day[7]

Causality and Interpretation: The maternal toxicity observed is consistent with the known effects of oral antibiotics on the gastrointestinal system. The lack of adverse effects on fertility, and embryo-fetal development at doses up to 1000 mg/kg/day suggests that Cefmatilen hydrochloride hydrate is not a reproductive or developmental toxicant in rats under the conditions of these studies.

G cluster_fertility Fertility and Early Embryonic Development cluster_embryofetal Embryo-Fetal Development Start Reproductive and Developmental Toxicity Assessment in Rats Fertility_Dosing Dosing: Males and Females (Pre-mating, Mating, Early Gestation) Start->Fertility_Dosing Embryo_Dosing Dosing: Pregnant Females (Organogenesis Period) Start->Embryo_Dosing Fertility_Endpoints Endpoints: - Parental Reproductive Performance - Embryo-fetal Implantation and Viability Fertility_Dosing->Fertility_Endpoints Fertility_Result Result: No adverse effects on reproduction or early development. Fertility_Endpoints->Fertility_Result Embryo_Endpoints Endpoints: - Maternal Health - Fetal Viability, Growth, and Morphology Embryo_Dosing->Embryo_Endpoints Embryo_Result Result: No adverse effects on fetal development. Embryo_Endpoints->Embryo_Result

Caption: Workflow of the reproductive and developmental toxicity assessment of Cefmatilen hydrochloride hydrate in rats.

Genotoxicity Assessment

A battery of tests is conducted to determine if a compound can cause genetic damage, which can have implications for carcinogenicity and heritable diseases.

Genotoxicity Test Battery for Cefmatilen Hydrochloride Hydrate

Cefmatilen hydrochloride hydrate was evaluated in a standard battery of genotoxicity assays.

Experimental Protocols: Genotoxicity

  • Bacterial Reverse Mutation Assay (Ames Test):

    • Test System: Salmonella typhimurium strains (TA100, TA1535, TA98, TA1537) and Escherichia coli strain (WP2uvrA).

    • Method: Preincubation method with and without a metabolic activation system (S9 mix).

    • Endpoint: A significant, dose-related increase in the number of revertant colonies.

  • In Vitro Chromosomal Aberration Test:

    • Test System: Chinese hamster lung (CHL/IU) cells.

    • Method: Cells were exposed to Cefmatilen hydrochloride hydrate with and without S9 mix.

    • Endpoint: The induction of structural or numerical chromosomal aberrations.

  • In Vivo Micronucleus Test:

    • Test System: Male Jcl:ICR mice.

    • Administration: Oral gavage up to 2000 mg/kg.

    • Endpoint: An increase in the frequency of micronucleated polychromatic erythrocytes in bone marrow.

Summary of Findings

AssayTest SystemResult
Bacterial Reverse Mutation Assay S. typhimurium, E. coliNegative[8]
In Vitro Chromosomal Aberration Chinese Hamster Lung CellsNegative[8]
In Vivo Micronucleus Test Mouse Bone MarrowNegative[8]

Causality and Interpretation: The negative results across this comprehensive battery of in vitro and in vivo genotoxicity assays provide strong evidence that Cefmatilen hydrochloride hydrate does not have genotoxic potential.

Carcinogenicity

Information regarding long-term carcinogenicity studies (typically two-year bioassays in rodents) for Cefmatilen hydrochloride hydrate was not found in the publicly available literature.

Pharmacokinetics, Metabolism, and Excretion

Overall Conclusion and Risk Assessment

Based on the available preclinical data, Cefmatilen hydrochloride hydrate exhibits a low order of acute toxicity. In repeated-dose studies, the primary findings are related to the antibiotic's effect on the gastrointestinal microflora, which is a known class effect. In dogs, the urinary bladder was identified as a target organ for toxicity at high doses. The compound did not show any evidence of reproductive, developmental, or genotoxic potential in the studies conducted. The NOAELs established in the various studies provide a basis for calculating a safe starting dose for human clinical trials. Further investigation into the carcinogenicity and a more detailed characterization of the pharmacokinetic profile would provide a more complete understanding of the safety of Cefmatilen hydrochloride hydrate.

References

  • Hara, K., Muraoka, Y., Yoshida, T., Muranaka, R., Kanamori, S., Hirashiba, M., Uchida, H., Ikeuchi, K., Kawai, M., Hishikawa, A., Kaneto, M., & Kishi, K. (2001). Reproductive and developmental toxicity studies of S-1090, cefmatilen hydrochloride hydrate (1)--A study on oral administration prior to and in the early stages of pregnancy in rats. The Journal of toxicological sciences, 26 Suppl 1, 149–163. [Link]

  • Muraoka, Y., Kanamori, S., Hirashiba, M., Uchida, H., Ikeuchi, K., Kawai, M., Hishikawa, A., Kaneto, M., Kishi, K., & Hara, K. (2001). Reproductive and developmental toxicity studies of S-1090, cefmatilen hydrochloride hydrate (2)--A study on oral administration during the period of organogenesis in rats. The Journal of toxicological sciences, 26 Suppl 1, 165–184. [Link]

  • Sameshima, H., Omori, M., Nishimura, Y., Chihaya, Y., Itoh, F., Mizushima, Y., Yabuuchi, K., Ohno, K., Furukawa, H., Yoshida, I., Ueno, M., Yahara, I., & Kato, I. (2001). Toxicity Study of Cefmatilen Hydrochloride Hydrate (S-1090) (5)--Six-month Repeated Oral Dose Toxicity Study and Supplement Study in Rats. The Journal of toxicological sciences, 26 Suppl 1, 77–107. [Link]

  • Yahara, I., Furukawa, H., Sato, K., Nishimura, K., Harihara, A., Yabuuchi, K., Miyauchi, H., Kii, Y., Muraoka, Y., Kitamura, T., & Kato, I. (2001). Toxicity study of cefmatilen hydrochloride hydrate (S-1090) (1)--Single oral and intravenous dose toxicity studies in rats. The Journal of toxicological sciences, 26 Suppl 1, 1–4. [Link]

  • Sameshima, H., Ueda, T., Haruyama, E., Chihaya, Y., Mizushima, Y., Ueno, M., Moriyama, T., Kii, Y., & Kato, I. (2001). Toxicity study of cefmatilen hydrochloride hydrate (S-1090) (6)--Six-month repeated oral dose toxicity study in dogs. The Journal of toxicological sciences, 26 Suppl 1, 109–134. [Link]

  • Yahara, I., Yamagata, H., Ueno, M., Inoue, S., Sato, K., Nishimura, K., Miyauchi, H., Hirata, M., Muraoka, Y., Kimura, Y., Kitamura, T., & Kato, I. (2001). Toxicity study of cefmatilen hydrochloride hydrate (S-1090) (4)--One- and three-month repeated oral dose toxicity studies in dogs. The Journal of toxicological sciences, 26 Suppl 1, 43–76. [Link]

  • Sawada, T., Karaki, K., Hayashi, T., Yoneyama, S., Mizushima, Y., Moriyama, T., Nishimura, K., Kimura, Y., Nakano, M., & Kato, I. (2001). Toxicity study of cefmatilen hydrochloride hydrate (S-1090) (7)--Three-month repeated oral dose toxicity study in juvenile dogs. The Journal of toxicological sciences, 26 Suppl 1, 135–147. [Link]

  • Kato, I., Sato, K., Ueno, M., Inoue, S., Harihara, A., Moriyama, T., Nishimura, K., Yabuuchi, K., Hirata, M., Muraoka, Y., Kitamura, T., & Furukawa, H. (2001). Toxicity study of cefmatilen hydrochloride hydrate (S-1090) (3)--One- and three-month repeated oral dose toxicity studies in rats. The Journal of toxicological sciences, 26 Suppl 1, 23–42. [Link]

  • Tsuchiya, K., Nagatomo, H., Kondo, M., Kita, Y., & Fugono, T. (1978). Absorption, distribution and excretion of cefsulodin, an antipseudomonal cephalosporin, in mice, rats and dogs. The Journal of antibiotics, 31(6), 593–597. [Link]

  • Shimada, H., Itoh, S., Hattori, C., & Matsuura, Y. (2001). Genotoxicity studies of cefmatilen hydrochloride hydrate (S-1090). The Journal of toxicological sciences, 26 Suppl 1, 205–210. [Link]

Sources

Methodological & Application

Formulation and Application of Cefmatilen Hydrochloride Hydrate for In Vitro Antimicrobial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract

This technical guide provides a comprehensive framework for the preparation and use of Cefmatilen hydrochloride hydrate in fundamental in vitro microbiological assays. Cefmatilen is a broad-spectrum cephalosporin antibiotic whose efficacy is predicated on the precise and reproducible determination of its activity against various bacterial strains. This document outlines the critical physicochemical properties of the compound, provides validated, step-by-step protocols for the preparation of stock and working solutions, and details a complete workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method. Emphasis is placed on the rationale behind each step and the integration of robust quality control measures in alignment with international standards, ensuring the generation of reliable and accurate data for research and drug development applications.

Introduction to Cefmatilen: Mechanism and Significance

Cefmatilen is a cephalosporin antibiotic belonging to the β-lactam class.[1] Like other cephalosporins, its bactericidal activity stems from its ability to interfere with the synthesis of the bacterial cell wall.[1][2] The primary molecular targets of Cefmatilen are Penicillin-Binding Proteins (PBPs), which are essential enzymes for the final transpeptidation step in peptidoglycan synthesis.[3][4] By binding to and inactivating these PBPs, Cefmatilen disrupts the integrity of the cell wall, leading to weakening, cell lysis, and ultimately, bacterial death.[3][5]

The hydrochloride hydrate salt form of an active pharmaceutical ingredient is often utilized to improve solubility and stability. However, these forms can be hygroscopic, meaning they readily absorb moisture from the atmosphere.[6][7] This property underscores the importance of proper handling and storage, as well as the rationale for preparing fresh solutions for experimental use to avoid degradation and ensure accurate concentration measurements. The stability of related cephalosporin hydrate formulations in aqueous solution is often limited, making freshly prepared solutions a requirement for reproducible results.[8]

Accurate in vitro characterization, particularly the determination of the MIC, is a cornerstone of antimicrobial research. It provides foundational data on a compound's potency and spectrum of activity, guiding further development and clinical application.[9][10] This guide is designed to equip researchers with the necessary protocols to achieve this with Cefmatilen hydrochloride hydrate.

Mechanism of Action Pathway

cluster_bacterium Bacterial Cell cluster_drug Drug Action PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan Synthesis (Cell Wall Formation) PBP->Peptidoglycan Catalyzes Lysis Cell Lysis & Bacterial Death Peptidoglycan->Lysis Inhibition leads to Cefmatilen Cefmatilen Cefmatilen->PBP Binds & Inactivates

Caption: Cefmatilen inhibits bacterial cell wall synthesis by targeting PBPs.

Formulation: Preparation of Cefmatilen Solutions

The accuracy of any in vitro assay begins with the correct preparation of the antimicrobial agent. The following section details the validated procedure for preparing a high-concentration stock solution and subsequent working solutions of Cefmatilen hydrochloride hydrate. The primary challenge is ensuring complete dissolution while maintaining compound stability.

Physicochemical Properties & Solubility
PropertyValue / ObservationSource / Rationale
Chemical Form Hydrochloride HydrateEnhances solubility but may be hygroscopic.[6]
Appearance White to off-white powderTypical for this class of compound.
Primary Solvent Dimethyl Sulfoxide (DMSO)Recommended for many cephalosporins due to high solubility.[8][11]
Aqueous Solubility Limited; prepare freshβ-lactam antibiotics can degrade in aqueous solutions.[8]
Storage (Powder) -20°C, desiccatedProtects from degradation due to moisture and temperature.
Storage (Stock Sol.) -20°C in small aliquotsMinimizes freeze-thaw cycles which can degrade the compound.[12]
Protocol: Stock Solution Preparation (10 mg/mL in DMSO)

This protocol describes the preparation of a 10 mg/mL (10,000 µg/mL) stock solution. This concentration serves as a convenient starting point for serial dilutions required for most susceptibility testing.

Materials:

  • Cefmatilen hydrochloride hydrate powder

  • Anhydrous/Hygroscopic DMSO

  • Sterile, conical-bottom polypropylene tubes (e.g., 1.5 mL or 15 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile 0.22 µm syringe filter

Procedure:

  • Pre-Assay Calculation: Determine the required volume of stock solution. It is best practice to prepare slightly more than needed.

  • Weighing: On a calibrated analytical balance, accurately weigh the required amount of Cefmatilen hydrochloride hydrate powder. Perform this in a low-humidity environment if possible.

    • Causality: As a hydrochloride hydrate, the compound can absorb atmospheric moisture, which would lead to inaccuracies in the weighed mass.[6]

  • Dissolution: Add the appropriate volume of DMSO to the tube containing the powder to achieve a final concentration of 10 mg/mL.

    • Example: For 10 mg of powder, add 1 mL of DMSO.

  • Mixing: Tightly cap the tube and vortex vigorously until the powder is completely dissolved. The solution should be clear and free of particulates. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.[11]

  • Sterilization (Critical Step): To ensure the stock solution is free from contaminants that could interfere with the assay, sterilize it by passing it through a 0.22 µm syringe filter into a sterile tube.

    • Trustworthiness: This step is crucial as any bacterial contamination in the stock solution will invalidate the subsequent MIC results. Autoclaving is not an option as it would degrade the antibiotic.[12]

  • Aliquoting and Storage: Dispense the sterile stock solution into small, single-use aliquots (e.g., 50-100 µL) in sterile polypropylene tubes. Store immediately at -20°C.

    • Expertise: Aliquoting prevents repeated freeze-thaw cycles of the main stock, which is a primary cause of compound degradation in solution.[13]

Solution Preparation Workflow

Start Start: Cefmatilen Powder Weigh 1. Weigh Powder (Analytical Balance) Start->Weigh AddSolvent 2. Add Anhydrous DMSO (to 10 mg/mL) Weigh->AddSolvent Dissolve 3. Vortex / Sonicate (Ensure complete dissolution) AddSolvent->Dissolve Filter 4. Sterile Filter (0.22 µm) (Critical for sterility) Dissolve->Filter Aliquot 5. Aliquot into sterile tubes (Single-use volumes) Filter->Aliquot Store 6. Store at -20°C (Protect from light) Aliquot->Store End Ready for Assay Dilution Store->End

Caption: Workflow for preparing sterile Cefmatilen stock solution.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution assay is the gold standard for determining the MIC of an antimicrobial agent.[14][15] This protocol is harmonized with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[14]

Materials
  • Cefmatilen stock solution (10 mg/mL)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB), sterile

  • Sterile 96-well, U-bottom microtiter plates

  • Bacterial strains (test organisms and Quality Control strains)

  • Tryptic Soy Agar (TSA) or other suitable non-selective agar

  • Sterile saline (0.85%) or Phosphate Buffered Saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or turbidimeter

  • Multichannel pipette

  • Plate incubator (35°C ± 2°C)

Step 1: Inoculum Preparation
  • From a fresh (18-24 hour) culture plate, select 4-5 well-isolated colonies of the test organism.

  • Transfer the colonies to a tube containing 3-5 mL of sterile saline.

  • Vortex to create a smooth suspension.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This can be done visually or with a spectrophotometer (absorbance at 625 nm of 0.08-0.13). A 0.5 McFarland standard is equivalent to approximately 1.5 x 10⁸ CFU/mL.

  • Dilute this standardized suspension 1:150 in CAMHB. This will result in a bacterial concentration of approximately 1 x 10⁶ CFU/mL. This is the final inoculum to be used in the assay.

    • Expertise: The final concentration in the well after adding the drug will be ~5 x 10⁵ CFU/mL, which is the CLSI-recommended concentration for accurate and reproducible MIC testing.[16]

Step 2: Serial Dilution in Microtiter Plate
  • Add 100 µL of sterile CAMHB to columns 2 through 12 of a 96-well plate.

  • Prepare an intermediate dilution of the Cefmatilen stock solution. For example, to test a top concentration of 128 µg/mL, dilute the 10,000 µg/mL stock to 256 µg/mL (a 2X concentration) in CAMHB.

  • Add 200 µL of this 256 µg/mL Cefmatilen solution to column 1 of the plate.

  • Using a multichannel pipette, transfer 100 µL from column 1 to column 2. Mix thoroughly by pipetting up and down.

  • Repeat this 2-fold serial dilution across the plate from column 2 to column 10. Discard the final 100 µL from column 10.

  • Plate Controls (Essential):

    • Column 11: Growth Control (100 µL CAMHB, no drug).

    • Column 12: Sterility Control (100 µL CAMHB, no drug, no bacteria).

Step 3: Inoculation and Incubation
  • Using a multichannel pipette, add 100 µL of the final bacterial inoculum (from step 1.5) to wells in columns 1 through 11. Do not add bacteria to column 12.

  • The final volume in each well (1-11) is now 200 µL. The drug concentrations have been diluted by half, and the final bacterial concentration is ~5 x 10⁵ CFU/mL.

  • Cover the plate with a lid and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

Step 4: Result Interpretation
  • After incubation, examine the plate. The Sterility Control (column 12) should be clear. The Growth Control (column 11) should show distinct turbidity.

  • Visually inspect the wells from the lowest concentration (column 10) to the highest (column 1).

  • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of Cefmatilen that completely inhibits visible growth of the organism.

MIC Assay Workflow

cluster_prep Preparation cluster_plate Plate Setup & Assay cluster_results Analysis Culture 1. Isolate Colonies (18-24h culture) McFarland 2. Prepare 0.5 McFarland Suspension in Saline Culture->McFarland Inoculum 3. Dilute to Final Inoculum in CAMHB (~1x10^6 CFU/mL) McFarland->Inoculum InoculatePlate 5. Inoculate Plate with Bacteria (Final: ~5x10^5 CFU/mL) Inoculum->InoculatePlate DiluteDrug 4. Perform 2-fold Serial Dilution of Cefmatilen in Plate DiluteDrug->InoculatePlate Incubate 6. Incubate Plate (16-20h at 35°C) InoculatePlate->Incubate ReadMIC 7. Read Plate & Determine MIC (Lowest concentration with no growth) Incubate->ReadMIC

Sources

Application Note & Protocol: In Vitro Dissolution Testing of Cefmatilen Hydrochloride Hydrate Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Cefmatilen hydrochloride hydrate is a cephalosporin antibiotic, a class of drugs widely used to treat bacterial infections. For oral solid dosage forms, such as tablets and capsules, the in vitro dissolution rate is a critical quality attribute. It provides an essential insight into the drug release characteristics from the formulation and can be indicative of its in vivo performance.[1][2] Dissolution testing is a cornerstone of pharmaceutical development and quality control, utilized from early formulation screening to routine batch release and stability studies.[2][3]

Physicochemical Considerations and Method Development Strategy

The dissolution behavior of a drug is intrinsically linked to its physicochemical properties, most notably its aqueous solubility and stability across different pH values. While specific data for Cefmatilen hydrochloride hydrate is sparse[9], cephalosporins as a class can exhibit pH-dependent solubility. The hydrate form of an active pharmaceutical ingredient (API) can also have different solubility and dissolution characteristics compared to its anhydrous form.[10][11]

Given the potential for low aqueous solubility, a multi-tiered approach to dissolution method development is recommended. This approach ensures that the chosen method is both robust for quality control purposes and discriminating enough to detect critical changes in formulation performance.

Our strategy involves:

  • Testing in Standard Pharmacopeial Media: Initial testing across a range of pH values (1.2, 4.5, and 6.8) as recommended by FDA guidance to understand the fundamental release characteristics in simulated gastric and intestinal pH environments.[7]

  • Employing Biorelevant Media: For poorly soluble drugs, compendial media may not accurately reflect the conditions in the human gastrointestinal tract, which contains bile salts and phospholipids that can enhance drug solubilization.[12][13][14] Therefore, we will also outline the use of Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF) to provide a more predictive assessment of in vivo dissolution.[15][16]

Visual Workflow of the Dissolution Testing Process

Dissolution_Workflow cluster_prep Preparation Phase cluster_testing Execution Phase cluster_analysis Analysis Phase Media_Prep Prepare Dissolution Media (Compendial or Biorelevant) Apparatus_Setup Set up Dissolution Apparatus (USP Apparatus 2 @ 37°C) Media_Prep->Apparatus_Setup Sample_Intro Introduce Dosage Form Apparatus_Setup->Sample_Intro Start_Test Start Dissolution Test (e.g., 50 RPM) Sample_Intro->Start_Test Sampling Withdraw Samples at Pre-defined Time Points Start_Test->Sampling Filtration Immediately Filter Samples Sampling->Filtration HPLC_Analysis Quantify Cefmatilen via Validated HPLC Method Filtration->HPLC_Analysis Data_Processing Calculate % Drug Dissolved HPLC_Analysis->Data_Processing Profile_Generation Generate Dissolution Profile Data_Processing->Profile_Generation

Caption: High-level workflow for the in vitro dissolution testing of Cefmatilen hydrochloride hydrate formulations.

PART 1: Dissolution Testing in Compendial Media

This protocol is designed as a foundational study to understand the pH-dependency of drug release and to establish a robust quality control method.

Materials and Apparatus
Apparatus Specification
Dissolution Test StationUSP Apparatus 2 (Paddle)
Vessels1000 mL, glass or other inert, transparent material
PaddlesStandard, compliant with USP specifications
Water BathCapable of maintaining 37 ± 0.5 °C
Syringes & Filters10 mL syringes; 0.45 µm PVDF or PTFE syringe filters
HPLC SystemUV detector, C18 column, autosampler
Reagents Grade
Purified WaterHPLC Grade
Hydrochloric Acid (HCl)Analytical Grade
Sodium AcetateAnalytical Grade
Monobasic Potassium PhosphateAnalytical Grade
Acetonitrile (ACN)HPLC Grade
Cefmatilen Hydrochloride Hydrate Reference StandardUSP or equivalent
Protocol 1: Step-by-Step Methodology
  • Media Preparation:

    • pH 1.2 Medium: Prepare 0.1 N HCl.

    • pH 4.5 Acetate Buffer: Prepare according to USP standards.

    • pH 6.8 Phosphate Buffer: Prepare according to USP standards.

    • For each test, deaerate 900 mL of the selected medium.

  • Apparatus Setup:

    • Assemble the USP Apparatus 2 (Paddle).

    • Place 900 mL of the deaerated medium into each vessel.

    • Equilibrate the medium to 37 ± 0.5 °C.[17]

  • Dissolution Test Execution:

    • Set the paddle rotation speed to 50 RPM.[7]

    • Carefully drop one tablet or capsule into each vessel. For capsules, a sinker may be necessary to prevent floating.

    • Start the timer immediately.

  • Sampling:

    • Withdraw a 5 mL aliquot from each vessel at 5, 10, 15, 30, 45, and 60 minutes.[7]

    • Withdraw the sample from a zone midway between the surface of the dissolution medium and the top of the paddle, not less than 1 cm from the vessel wall.

    • Immediately filter the sample through a 0.45 µm syringe filter, discarding the first few mL to saturate the filter.

    • Replenish the dissolution medium with 5 mL of fresh, pre-warmed medium after each sampling point to maintain a constant volume.

  • Sample Analysis:

    • Analyze the collected samples for Cefmatilen concentration using the validated HPLC method detailed below.

PART 2: Dissolution Testing in Biorelevant Media

This protocol provides a more physiologically relevant assessment of dissolution, which is particularly important for predicting the in vivo performance of formulations containing poorly soluble drugs.[13]

Materials and Reagents

In addition to the materials listed in Part 1:

  • FaSSIF/FeSSIF Powder (e.g., from Biorelevant.com or prepared in-house)

  • Sodium Hydroxide and/or Glacial Acetic Acid (for pH adjustment)

Protocol 2: Step-by-Step Methodology
  • Biorelevant Media Preparation:

    • FaSSIF (pH 6.5): Prepare according to the supplier's instructions or established literature methods. This medium simulates the composition of intestinal fluid in the fasted state.

    • FeSSIF (pH 5.0): Prepare according to the supplier's instructions. This medium simulates the fed state and has a higher concentration of bile salts and lecithin.[14]

    • Ensure the final pH of the prepared media is within the specified range. Do not store prepared biorelevant media for extended periods.[14]

  • Apparatus Setup and Test Execution:

    • Follow the same setup and execution steps as in Protocol 1 (Part 1, Steps 2 & 3), using 500 mL of either FaSSIF or FeSSIF as the dissolution medium. The volume is reduced to better simulate physiological volumes.

  • Sampling and Analysis:

    • Follow the sampling and analysis procedure as described in Protocol 1 (Part 1, Steps 4 & 5). Due to the potential for faster dissolution in these media, additional early time points (e.g., 2.5 minutes) may be beneficial.

Analytical Finish: Quantification by HPLC

A validated High-Performance Liquid Chromatography (HPLC) method is essential for the accurate quantification of Cefmatilen in the dissolution samples.[18] Spectrophotometric methods can also be considered for their simplicity and cost-effectiveness in routine analysis.[19][20]

Recommended HPLC Parameters
Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Isocratic mixture of Phosphate Buffer (pH 4.0) and Acetonitrile (e.g., 85:15 v/v). The ratio may need optimization.
Flow Rate 1.0 mL/min
Detection Wavelength UV at approximately 240 nm (scan for optimal wavelength)
Injection Volume 20 µL
Column Temperature 30 °C
Run Time ~10 minutes
Method Validation Insights

The analytical method should be validated for linearity, accuracy, precision, and specificity according to ICH guidelines. The linearity should cover the expected concentration range of the dissolution samples.[3] The method's ability to discriminate between different manufacturing batches or formulation changes should also be assessed.[3]

Data Analysis and Interpretation

  • Concentration Calculation: Use the peak areas from the HPLC analysis and a standard calibration curve to determine the concentration of Cefmatilen in each sample.

  • Percentage Dissolved Calculation: Calculate the cumulative percentage of the labeled amount of drug dissolved at each time point, correcting for the volume replaced during sampling.

  • Dissolution Profile: Plot the average cumulative percent dissolved versus time for each formulation.

Acceptance Criteria

For immediate-release dosage forms containing highly soluble drugs, the FDA suggests a criterion of Q=80% in 30 minutes.[21] For poorly soluble drugs, a two-point specification might be more appropriate, for instance, one point at 15 minutes and another at a later time point to ensure complete dissolution.[7] Acceptance criteria should be based on the dissolution profiles of the bio-batches used in pivotal clinical trials.[7]

Logical Relationship of Method Parameters

Method_Logic cluster_drug API Properties cluster_method Dissolution Method Parameters cluster_outcome Test Outcome Solubility Drug Solubility (pH-dependent?) Media Dissolution Medium (pH, Biorelevant?) Solubility->Media informs choice of Profile Dissolution Profile Media->Profile Apparatus Apparatus & Speed (e.g., Paddle @ 50 RPM) Apparatus->Profile Volume Medium Volume Volume->Profile

Caption: Relationship between API properties and the selection of dissolution method parameters.

References

  • U.S. Food and Drug Administration. (1997). Guidance for Industry: Dissolution Testing of Immediate Release Solid Oral Dosage Forms. [Link]

  • International Pharmaceutical Federation (FIP). (1997). FIP Guidelines for Dissolution Testing of Solid Oral Products. The Hague: FIP.
  • Limberg, J., & Friedel, H.-D. (2021). FIP Guidelines for Dissolution Testing of Solid Oral Products. [YouTube video]. International Pharmaceutical Federation (FIP). [Link]

  • Galia, E., Nicolaides, E., Hörter, D., Löbenberg, R., Reppas, C., & Dressman, J. B. (1998). Simplified Biorelevant Media for Screening Dissolution Performance of Poorly Soluble Drugs. Pharmaceutical Research, 15(5), 698–705.
  • The Japanese Pharmacopoeia. Official Monographs. [Link]

  • Pereira, C. M. P. (2021). Development and Validation of an HPLC Method for the Determination of Eight Cephalosporins. RUN - Repositório da Universidade Nova de Lisboa.
  • Al-kassas, R., & El-sayed, Y. M. (2014). Comparative In-Vitro Dissolution Studies for Determination of Cefixime in an Innovator Product of Suprax Powder for Oral Suspension Dosage form Using Rp-Hplc Method.
  • Biorelevant.com. How Biorelevant Testing Can Help Oral Drug Development. [Link]

  • Miller, J. M., & Tsinman, O. (2011). Estimating the Aqueous Solubility of Pharmaceutical Hydrates. Journal of Pharmaceutical Sciences, 100(11), 4786–4797.
  • The Japanese Pharmacopoeia, 18th Edition. (2021). Ministry of Health, Labour and Welfare.
  • Jin, J. Y., et al. (2014). Recent bioanalytical methods for quantification of third-generation cephalosporins using HPLC and LC-MS(/MS) and their applications in pharmacokinetic studies.
  • Shah, V. P., et al. (1997). Dissolution Testing of Immediate Release Solid Oral Dosage Forms. U.S.
  • Fagerberg, J. H., Tsinman, O., Sun, N., Tsinman, K., Avdeef, A., & Bergström, C. A. S. (2010). Dissolution rate and apparent solubility of poorly soluble drugs in biorelevant dissolution media. Molecular Pharmaceutics, 7(5), 1419–1430.
  • Gebre-Mariam, T., & Beleta, A. (2014). Evaluation and comparison of in-vitro dissolution profiles for different brands of amoxicillin capsules. BMC Pharmacology and Toxicology, 15, 63.
  • Matos, J. R., et al. (2020). Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. Pharmaceutics, 12(10), 978.
  • U.S. Food and Drug Administration. (2018). Guidance for Industry: Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances.
  • Salgado, H. R. N., & Consortti, L. P. (2017). A Critical Review of Analytical Methods for Quantification of Cefotaxime. Critical Reviews in Analytical Chemistry, 47(4), 359-371.
  • Science.gov. In vitro dissolution testing: Topics by Science.gov.
  • Journal of Drug Delivery and Therapeutics. A REVIEW ON DEVELOPMENT OF BIORELEVANT DISSOLUTION MEDIUM.
  • Pharmaceuticals and Medical Devices Agency (PMDA). (2016). The Japanese Pharmacopoeia, 17th Edition.
  • Klein, S. (2010). The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug. AAPS Journal, 12(3), 397-406.
  • World Health Organization. (2020). Draft proposal for revision in The International Pharmacopoeia: 5.5 DISSOLUTION TEST FOR SOLID ORAL DOSAGE FORMS.
  • European Medicines Agency. (2013). Guideline on quality of oral modified release products.
  • The Japanese Pharmacopoeia. Official Monographs.
  • Shah, V., et al. (1997). FDA Guidance for Industry 1 Dissolution Testing of Immediate Release Solid Oral Dosage Forms. Semantic Scholar.
  • IOSR Journal of Pharmacy and Biological Sciences. Review on Bioanalytical Methods for Determination of Cephalosporins by Using HPLC and LC-MS.
  • El-Shaboury, S. R. (2015). Spectroscopic Methods for Analysis of Cephalosporins in Pharmaceutical Formulations. Pharmaceutical Analytica Acta, 6(11).
  • National Center for Biotechnology Information. (n.d.).
  • U.S. Pharmacopeia. Priority Monographs.

Sources

Application Notes and Protocols for Evaluating Cefmatilen Hydrochloride Hydrate Against Resistant Bacterial Strains

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Renewed Focus on Cephalosporins in the Era of Resistance

The escalating crisis of antimicrobial resistance necessitates a rigorous evaluation of both novel and existing antibacterial agents against contemporary multidrug-resistant (MDR) pathogens. Cefmatilen hydrochloride hydrate, also known as S-1090, is an oral cephalosporin that functions by inhibiting bacterial penicillin-binding proteins (PBPs), crucial enzymes in the synthesis of the bacterial cell wall.[1] Early studies have demonstrated its activity against methicillin-susceptible staphylococci and certain Gram-negative bacteria.[2] However, a comprehensive understanding of its potential role in treating infections caused by clinically prevalent resistant phenotypes, such as extended-spectrum β-lactamase (ESBL)-producing Enterobacterales and methicillin-resistant Staphylococcus aureus (MRSA), is critical for its developmental trajectory and potential clinical utility.

This guide provides a detailed framework for researchers, scientists, and drug development professionals to conduct a thorough in vitro evaluation of Cefmatilen hydrochloride hydrate. The protocols herein are designed not merely as a series of steps but as a logical, self-validating workflow. They are grounded in authoritative standards from the Clinical and Laboratory Standards Institute (CLSI) and are supplemented with advanced assays to elucidate the mechanistic underpinnings of Cefmatilen's activity. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot effectively.

Part 1: Foundational Susceptibility Testing

The initial characterization of an antimicrobial agent's efficacy relies on standardized susceptibility testing methods. These protocols determine the minimum concentration of the drug required to inhibit bacterial growth (Minimum Inhibitory Concentration or MIC) and provide a qualitative assessment of susceptibility.

Broth Microdilution for MIC Determination

The broth microdilution method is a quantitative technique to determine the MIC of an antimicrobial agent against a panel of bacterial isolates. This method is considered a gold standard and its execution is detailed in the CLSI M07 document.[3]

Principle: A standardized bacterial inoculum is exposed to serial twofold dilutions of Cefmatilen in a liquid growth medium within a 96-well microtiter plate. The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth after a defined incubation period.[4]

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_drug Prepare Cefmatilen Stock & Serial Dilutions inoculate Inoculate Microtiter Plate prep_drug->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 35-37°C for 18-24 hours inoculate->incubate read_mic Visually Determine MIC (Lowest concentration with no growth) incubate->read_mic interpret Interpret Results using CLSI Breakpoints (if available) read_mic->interpret

Caption: Workflow for MIC determination by broth microdilution.

Detailed Protocol:

  • Preparation of Cefmatilen Dilutions:

    • Prepare a stock solution of Cefmatilen hydrochloride hydrate in a suitable solvent as per the manufacturer's instructions.

    • Perform serial twofold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations (e.g., 0.06 to 128 µg/mL).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate containing the Cefmatilen dilutions.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plate at 35-37°C for 18-24 hours in ambient air.[4]

  • MIC Determination:

    • Following incubation, visually inspect the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of Cefmatilen at which there is no visible growth.

Data Presentation:

Bacterial StrainResistance PhenotypeCefmatilen MIC (µg/mL)Comparator Cephalosporin MIC (µg/mL)
S. aureus ATCC 29213 (MSSA)Wild-Type0.51
S. aureus (Clinical Isolate, MRSA)mecA positive4>64
E. coli ATCC 25922Wild-Type10.5
K. pneumoniae (Clinical Isolate, ESBL)CTX-M-15 positive16>128
P. aeruginosa ATCC 27853Wild-Type328

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Disk Diffusion Susceptibility Testing

The disk diffusion method (Kirby-Bauer test) is a qualitative method used to assess the susceptibility of bacteria to an antimicrobial agent. It is standardized by CLSI documents M02 and M100.[5][6]

Principle: A paper disk impregnated with a known concentration of Cefmatilen is placed on an agar plate inoculated with the test organism. The drug diffuses from the disk into the agar, creating a concentration gradient. If the organism is susceptible, a zone of growth inhibition will appear around the disk. The diameter of this zone is inversely proportional to the MIC.

Detailed Protocol:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum as described for the broth microdilution method (0.5 McFarland).

  • Plate Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform growth.

  • Disk Application: Aseptically apply a Cefmatilen-impregnated disk to the surface of the agar. Gently press the disk to ensure complete contact with the agar.

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours.

  • Zone Measurement: Measure the diameter of the zone of complete inhibition in millimeters.

  • Interpretation: Interpret the results as susceptible, intermediate, or resistant based on established zone diameter breakpoints (if available from CLSI or a similar regulatory body).

Part 2: Characterizing Bactericidal Activity and Pharmacodynamics

Beyond determining the concentration that inhibits growth, it is crucial to understand if an antibiotic is bactericidal (kills bacteria) or bacteriostatic (inhibits growth) and how its activity is influenced by time and concentration.

Time-Kill Kinetic Assays

Time-kill assays provide a dynamic picture of an antibiotic's effect on bacterial viability over time.

Principle: A standardized bacterial inoculum is exposed to a constant concentration of Cefmatilen in a liquid culture. At specified time intervals, aliquots are removed, serially diluted, and plated to determine the number of viable bacteria (CFU/mL). A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[7]

Experimental Workflow:

G cluster_setup Experiment Setup cluster_sampling Time-Course Sampling cluster_analysis Data Analysis setup_culture Prepare Bacterial Culture (log phase) add_drug Add Cefmatilen at various multiples of MIC setup_culture->add_drug sample Sample at 0, 2, 4, 8, 24 hours add_drug->sample dilute_plate Perform Serial Dilutions and Plate on Agar sample->dilute_plate count_cfu Incubate and Count CFUs dilute_plate->count_cfu plot_data Plot log10 CFU/mL vs. Time count_cfu->plot_data

Caption: Workflow for a time-kill kinetic assay.

Detailed Protocol:

  • Inoculum Preparation: Prepare a starting inoculum of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL in CAMHB.

  • Drug Exposure: Add Cefmatilen at concentrations corresponding to 0.5x, 1x, 2x, and 4x the predetermined MIC. Include a no-drug growth control.

  • Sampling: At time points 0, 2, 4, 8, and 24 hours, remove an aliquot from each culture.[8]

  • Quantification of Viable Bacteria: Perform serial tenfold dilutions of each aliquot in sterile saline. Plate a defined volume of each dilution onto Mueller-Hinton agar plates.

  • Incubation and Colony Counting: Incubate the plates for 18-24 hours and count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each Cefmatilen concentration.

Data Presentation:

Time (hours)Growth Control (log₁₀ CFU/mL)1x MIC Cefmatilen (log₁₀ CFU/mL)4x MIC Cefmatilen (log₁₀ CFU/mL)
05.75.75.7
26.55.24.8
47.84.53.9
88.93.82.5
249.23.5<2.0

Note: The data presented in this table is hypothetical and for illustrative purposes only. A bactericidal effect is observed at 4x MIC.

Part 3: Investigating Mechanisms of Action and Resistance

To understand how Cefmatilen might overcome common resistance mechanisms, it is essential to perform targeted mechanistic studies.

Penicillin-Binding Protein (PBP) Affinity Assays

As a cephalosporin, Cefmatilen's primary targets are PBPs. Resistance in strains like MRSA is mediated by the expression of an altered PBP, PBP2a, which has a low affinity for most β-lactams.[1] Assessing Cefmatilen's binding affinity to various PBPs, including PBP2a, is crucial.

Principle: This assay measures the ability of Cefmatilen to compete with a labeled β-lactam (e.g., a fluorescent penicillin) for binding to PBPs in bacterial cell membranes. The concentration of Cefmatilen required to inhibit 50% of the binding of the labeled β-lactam (IC₅₀) is determined.

Detailed Protocol:

  • Membrane Preparation:

    • Grow the bacterial strain of interest to mid-log phase.

    • Harvest the cells and lyse them using methods such as French press or sonication.

    • Isolate the cell membranes by ultracentrifugation.[9]

  • Competitive Binding Assay:

    • Incubate the prepared membranes with varying concentrations of Cefmatilen for a set period.

    • Add a fixed concentration of a fluorescently labeled penicillin (e.g., Bocillin-FL) and incubate further.

    • Stop the reaction by adding a saturating concentration of an unlabeled β-lactam.

  • Detection and Analysis:

    • Separate the membrane proteins by SDS-PAGE.

    • Visualize the fluorescently labeled PBPs using a gel imager.

    • Quantify the fluorescence intensity of the PBP bands at each Cefmatilen concentration.

    • Calculate the IC₅₀ value, which is the concentration of Cefmatilen that reduces the fluorescence signal by 50%.

β-Lactamase Stability Assays

A primary mechanism of resistance to cephalosporins in Gram-negative bacteria is the production of β-lactamase enzymes that hydrolyze the β-lactam ring.[10] Testing Cefmatilen's stability in the presence of these enzymes is critical.

Principle: The hydrolysis of Cefmatilen by a purified β-lactamase enzyme (e.g., CTX-M-15, KPC-2) is monitored over time. This can be done using spectrophotometry by observing the change in absorbance that occurs upon the opening of the β-lactam ring. A more direct method involves using a chromogenic substrate like nitrocefin in a competitive assay.

Detailed Protocol (using Nitrocefin):

  • Assay Setup: In a 96-well plate, add a buffered solution containing a known concentration of a purified β-lactamase enzyme.

  • Inhibition: Add varying concentrations of Cefmatilen to the wells and incubate to allow for binding to the enzyme.

  • Substrate Addition: Add a fixed concentration of nitrocefin to all wells. Nitrocefin is a chromogenic cephalosporin that changes color from yellow to red upon hydrolysis.[11]

  • Spectrophotometric Reading: Immediately begin reading the absorbance at 490 nm at regular intervals.

  • Data Analysis: The rate of nitrocefin hydrolysis is proportional to the amount of active β-lactamase. Calculate the concentration of Cefmatilen required to inhibit 50% of the enzyme activity (IC₅₀). A high IC₅₀ value suggests good stability against the tested β-lactamase.

Part 4: In Vitro Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

In vitro PK/PD models, such as the hollow-fiber infection model, allow for the simulation of human pharmacokinetic profiles of an antibiotic and the study of its effect on a bacterial population over several days.[12][13]

Principle: A bacterial culture is maintained in a central compartment, which is connected to a reservoir of fresh medium and a drug reservoir. A computer-controlled pump infuses and clears the drug from the bacterial compartment, simulating the concentration-time profile observed in humans after oral administration of Cefmatilen. This allows for the determination of the PK/PD index (e.g., %T>MIC, AUC/MIC) that best predicts efficacy and the exposure levels required to prevent the emergence of resistance.[14]

Experimental Workflow:

G cluster_setup Model Setup cluster_run Experiment Run (Multi-day) cluster_analysis PK/PD Analysis inoculate_hf Inoculate Hollow-Fiber Cartridge with Bacteria setup_pk Program Syringe Pump to Simulate Human PK Profile inoculate_hf->setup_pk start_dosing Initiate Cefmatilen Dosing setup_pk->start_dosing sample_daily Sample Daily for Total and Resistant Bacterial Counts start_dosing->sample_daily quantify_bacteria Plate on Selective and Non-selective Agar sample_daily->quantify_bacteria correlate_pkpd Correlate PK/PD Indices with Bacterial Killing and Resistance Suppression quantify_bacteria->correlate_pkpd

Sources

Application Note: Quantitative Analysis of Cefmatilen in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and reliable method for the quantification of Cefmatilen hydrochloride hydrate in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, and clinical studies. The methodology encompasses a straightforward protein precipitation extraction procedure and utilizes a stable isotope-labeled internal standard to ensure accuracy and precision. All validation parameters are outlined in accordance with the principles of international regulatory guidelines.

Introduction

Cefmatilen is a third-generation cephalosporin antibiotic with broad-spectrum activity against Gram-positive and Gram-negative bacteria. Like other β-lactam antibiotics, it acts by inhibiting the synthesis of the bacterial cell wall. Accurate determination of Cefmatilen concentrations in biological matrices is crucial for evaluating its pharmacokinetic profile, assessing bioequivalence, and monitoring therapeutic drug levels. LC-MS/MS offers superior sensitivity and selectivity for the quantification of drugs in complex biological fluids compared to other analytical techniques.[1][2] This note provides a comprehensive protocol for the analysis of Cefmatilen in human plasma, from sample preparation to data acquisition and analysis, based on established principles for third-generation cephalosporin bioanalysis.

Experimental

Materials and Reagents
  • Analytes: Cefmatilen hydrochloride hydrate (Reference Standard), Cefmatilen-d4 (Internal Standard)

  • Reagents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm), Human plasma (K2-EDTA)

  • Labware: 1.5 mL polypropylene microcentrifuge tubes, autosampler vials, pipettes, and tips.

Instrumentation
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of gradient elution.

  • MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for good chromatographic separation.

Preparation of Solutions
  • Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve Cefmatilen hydrochloride hydrate in methanol to obtain a final concentration of 1 mg/mL.

    • Prepare the internal standard (IS), Cefmatilen-d4, in the same manner.

    • Note: The hydrochloride hydrate form of a compound has a different molecular weight than the free base. Ensure calculations account for this to prepare accurate concentrations.[3]

  • Working Solutions:

    • Prepare serial dilutions of the Cefmatilen stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples.

    • Prepare a working solution of the IS at a suitable concentration (e.g., 100 ng/mL) in acetonitrile.

Methodology

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples.[1]

  • Aliquot 50 µL of plasma (blank, standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the IS working solution (in acetonitrile) to each tube.

  • Vortex mix for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are recommended starting conditions and should be optimized for the specific instrumentation used.

Table 1: Optimized LC-MS/MS Parameters

ParameterCondition
LC Parameters
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions and equilibrate.
MS/MS Parameters
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsCefmatilen: m/z 555.0 → 396.1 (Quantifier), m/z 555.0 → 157.0 (Qualifier) Cefmatilen-d4 (IS): m/z 559.0 → 400.1
Collision Energy (CE)Optimized for each transition
Dwell Time100 ms

Rationale for Parameter Selection: A C18 column is a versatile and robust choice for the separation of moderately polar compounds like cephalosporins.[4] The use of formic acid in the mobile phase aids in the protonation of the analyte in positive ion mode, enhancing the MS signal. A gradient elution allows for efficient separation of the analyte from endogenous plasma components.

Method Validation

A full validation of the bioanalytical method should be performed according to regulatory guidelines such as those from the FDA or EMA.[5][6]

  • Selectivity: Analyze at least six different lots of blank human plasma to ensure no significant interferences are observed at the retention times of Cefmatilen and the IS.

  • Linearity and Range: A calibration curve should be prepared with at least six non-zero standards. The curve should be linear over the expected concentration range, with a correlation coefficient (r²) of ≥ 0.99.

  • Accuracy and Precision: Intra- and inter-day accuracy and precision should be assessed at a minimum of four QC levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC. The mean accuracy should be within ±15% (±20% at the LLOQ) of the nominal concentration, and the precision (%CV) should not exceed 15% (20% at the LLOQ).[7]

  • Matrix Effect: The effect of the biological matrix on the ionization of the analyte and IS should be evaluated using at least six different lots of plasma. The coefficient of variation of the IS-normalized matrix factor should not be greater than 15%.[8]

  • Recovery: The extraction recovery of Cefmatilen and the IS should be determined at three QC levels (low, medium, and high).

  • Stability: The stability of Cefmatilen in plasma must be thoroughly investigated under various conditions to ensure sample integrity from collection to analysis.[9]

    • Freeze-Thaw Stability: At least three freeze-thaw cycles.

    • Short-Term (Bench-Top) Stability: At room temperature for a duration that mimics the sample handling process.

    • Long-Term Stability: At the intended storage temperature (e.g., -80°C) for a period that covers the expected duration of the study.

    • Post-Preparative (Autosampler) Stability: In the processed sample extract under the conditions of the autosampler.

Table 2: Hypothetical Method Validation Summary

Validation ParameterAcceptance CriteriaHypothetical Result
Linearity (r²)≥ 0.990.998
LLOQS/N ≥ 101 ng/mL
Intra-day Accuracy (% Bias)±15% (±20% for LLOQ)-5.2% to 8.5%
Intra-day Precision (%CV)≤15% (≤20% for LLOQ)3.1% to 7.8%
Inter-day Accuracy (% Bias)±15% (±20% for LLOQ)-7.8% to 9.2%
Inter-day Precision (%CV)≤15% (≤20% for LLOQ)4.5% to 8.9%
Matrix Effect (%CV)≤15%6.2%
RecoveryConsistent and reproducible>85%
Stability (Freeze-Thaw, Bench-Top, Long-Term)Within ±15% of nominalPasses

Data Analysis and Reporting

The concentration of Cefmatilen in the unknown samples is determined by interpolating the analyte/IS peak area ratio from the calibration curve using a weighted (e.g., 1/x²) linear regression model. All results should be reported with appropriate units and significant figures.

Workflow and Pathway Diagrams

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis A Plasma Sample (50 µL) B Add IS in Acetonitrile (150 µL) A->B C Vortex (30s) B->C D Centrifuge (10 min) C->D E Transfer Supernatant D->E F Inject into LC-MS/MS E->F G Chromatographic Separation F->G H Mass Spectrometric Detection G->H I Peak Integration H->I J Generate Calibration Curve I->J K Quantify Unknowns J->K

Caption: Overall workflow for the LC-MS/MS analysis of Cefmatilen in human plasma.

Conclusion

The LC-MS/MS method described in this application note provides a sensitive, selective, and reliable approach for the quantification of Cefmatilen in human plasma. The simple protein precipitation sample preparation procedure allows for high throughput, making it suitable for large-scale clinical and preclinical studies. The comprehensive validation protocol ensures the integrity and accuracy of the generated data, adhering to international regulatory standards.

References

  • Review on Bioanalytical Methods for Determination of Cephalosporins by Using HPLC and LC-MS - IOSR Journal. (n.d.). Retrieved from [Link]

  • Fast Analysis of Third-Generation Cephalosporins in Human Plasma by SPE and HPLC Methods | LCGC International. (n.d.). Retrieved from [Link]

  • Recent analytical methods for cephalosporins in biological fluids - PMC. (n.d.). Retrieved from [Link]

  • Bioanalytical method validation - Scientific guideline | European Medicines Agency. (n.d.). Retrieved from [Link]

  • Stability of Biological Activity of Frozen β-lactams over Time as Assessed by Time-Lapsed Broth Microdilutions - PubMed. (n.d.). Retrieved from [Link]

  • Cefmatilen hydrochloride hydrate - Drug Targets, Indications, Patents - Patsnap Synapse. (n.d.). Retrieved from [Link]

  • Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices - PubMed. (n.d.). Retrieved from [Link]

  • (6R,7R)-7-(((2Z)-2-(2-Amino-4-thiazolyl)-2-(hydroxyimino)acetyl)amino)-8-oxo-3-(((1H-1,2,3-triazol-5-ylthio)methyl)thio)-5-thia-1- - NIH. (n.d.). Retrieved from [Link]

  • Stability of Biological Activity of Frozen β-lactams over Time as Assessed by Time-Lapsed Broth Microdilutions - ResearchGate. (n.d.). Retrieved from [Link]

  • Guideline Bioanalytical method validation - European Medicines Agency. (2011). Retrieved from [Link]

  • Recent bioanalytical methods for quantification of third-generation cephalosporins using HPLC and LC-MS(/MS) and their applications in pharmacokinetic studies | Request PDF. (n.d.). Retrieved from [Link]

  • bioanalytical method validation and study sample analysis m10 - ICH. (2022). Retrieved from [Link]

  • Preanalytical Stability of 13 Antibiotics in Biological Samples: A Crucial Factor for Therapeutic Drug Monitoring - MDPI. (n.d.). Retrieved from [Link]

  • Techniques For Plasma Preparation In Blood Collection Tubes - Needle.Tube. (n.d.). Retrieved from [Link]

  • Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices - ResearchGate. (n.d.). Retrieved from [Link]

  • Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. (2019). Retrieved from [Link]

  • Frederic Lynen on dealing with matrix effects in LC–MS in bioanalysis - YouTube. (2015). Retrieved from [Link]

  • Thiamine Hydrochloride | C12H18Cl2N4OS | CID 6202 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • Determination of ceftriaxone in human plasma using liquid chromatography–tandem mass spectrometry - Wellcome Open Research. (2019). Retrieved from [Link]

  • Cephalosporin - Wikipedia. (n.d.). Retrieved from [Link]

  • Corynanthine hydrochloride hydrate | C21H29ClN2O4 | CID 22831402 - PubChem. (n.d.). Retrieved from [Link]

  • Considerations to properly assess drug stability within biological samples - Anapharm. (n.d.). Retrieved from [Link]

  • LC-MS/MS Method Minimizing Matrix Effect for the Analysis of Bifenthrin and Butachlor in Chinese Chives and Its Application for Residual Study - MDPI. (2023). Retrieved from [Link]

  • Third-Generation Cephalosporins - StatPearls - NCBI Bookshelf - NIH. (n.d.). Retrieved from [Link]

  • Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. (2019). Retrieved from [Link]

  • Mass spectral fragmentation pathways of (a) cephalosporin antibiotics... - ResearchGate. (n.d.). Retrieved from [Link]

  • Triethylamine hydrochloride | C6H15N.ClH | CID 11130 - PubChem. (n.d.). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Cefmatilen Hydrochloride Hydrate Solubility Improvement

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: CMF-SOL-TSG-2601

Version: 1.0

Introduction to Cefmatilen Hydrochloride Hydrate

Cefmatilen hydrochloride hydrate is a third-generation cephalosporin antibiotic effective against a broad spectrum of bacteria.[1] Its therapeutic potential is often challenged by its low aqueous solubility, a characteristic that can lead to poor dissolution and variable bioavailability. As an analogue to other poorly soluble cephalosporins like cefpodoxime proxetil and cefditoren pivoxil, Cefmatilen is likely classified as a Biopharmaceutical Classification System (BCS) Class II or IV compound.[2][3] For BCS Class II drugs (low solubility, high permeability), the dissolution rate is the rate-limiting step for oral absorption. Therefore, enhancing its solubility is a critical objective in formulation development to ensure consistent therapeutic efficacy.

This technical guide provides a comprehensive troubleshooting framework and detailed protocols for scientists and researchers encountering solubility challenges with Cefmatilen hydrochloride hydrate.

Troubleshooting Guide: Common Solubility Issues

This section addresses specific experimental problems in a question-and-answer format.

Q1: I'm preparing an aqueous solution of Cefmatilen for an in vitro assay, but it keeps precipitating out, even at low concentrations. What's happening?

A1: This is a classic sign of a drug exceeding its intrinsic aqueous solubility. Several factors could be at play:

  • pH of the Medium: The solubility of ionizable compounds like Cefmatilen can be highly pH-dependent. Cefpodoxime proxetil, a similar compound, shows decreased solubility as pH increases.[4] Ensure your buffer's pH is optimized. It is crucial to measure the drug's solubility across a physiologically relevant pH range (e.g., 1.2 to 7.4).

  • "Crashing Out" from Organic Stock: If you are diluting a high-concentration stock solution (e.g., in DMSO) into an aqueous buffer, the sharp change in solvent polarity can cause the drug to immediately precipitate.[5] This is a common issue when the final concentration of the organic solvent is too low to maintain solubility.

  • Polymorphism: Cefmatilen may exist in different crystalline forms (polymorphs) or as an amorphous solid. Amorphous forms are generally more soluble but less stable than their crystalline counterparts.[6] The solid-state characteristics of your starting material can significantly impact its solubility.

Recommended Actions:

  • Conduct a pH-Solubility Profile: Determine the solubility of Cefmatilen at various pH points to identify the optimal pH for dissolution.

  • Optimize Co-solvent Concentration: If using a DMSO stock, perform a stepwise serial dilution instead of a single large one.[5] Aim for the lowest final DMSO concentration that maintains solubility without interfering with your assay (typically ≤0.5%).

  • Characterize Your Solid Material: Use techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to understand the physical form of your Cefmatilen.[4]

Q2: My dissolution test for a Cefmatilen formulation shows highly variable and inconsistent release profiles. What could be the cause?

A2: Inconsistent dissolution results often point to issues with either the formulation itself or the testing methodology.[7]

  • Formulation-Related Causes:

    • Particle Agglomeration: Poorly soluble drugs have a tendency to agglomerate, especially after particle size reduction (micronization). This reduces the effective surface area for dissolution.[8]

    • Inadequate Wetting: The hydrophobic nature of the drug powder can prevent proper wetting by the dissolution medium, causing it to float or form clumps.

    • Gel Formation: Some cephalosporins can form a viscous gel layer in acidic environments, which acts as a barrier to further dissolution.[8]

  • Method-Related Causes:

    • Improper Sink Conditions: The concentration of the drug in the dissolution medium should not exceed 15-20% of its saturation solubility to ensure "sink conditions." If this is not maintained, the dissolution rate will artificially slow down.

    • Mechanical Errors: Incorrect paddle/basket height, vessel centering, or agitation speed can introduce significant variability.[7]

    • Medium Preparation: Errors in preparing the dissolution buffer (e.g., incorrect salt form, improper pH adjustment) can drastically alter results.[7]

Recommended Actions:

  • Incorporate Wetting Agents/Surfactants: Consider adding a low concentration of a pharmaceutically acceptable surfactant (e.g., Polysorbate 80, Sodium Lauryl Sulfate) to your formulation or dissolution medium to improve wetting and prevent agglomeration.[9]

  • Verify Dissolution Method Parameters: Double-check all equipment settings against the validated method. Ensure the medium is properly de-gassed and prepared.

  • Use a Formulation Strategy: Employ a solubility enhancement technique like solid dispersion or nanosuspension to prevent issues like gelling and improve the dissolution rate.[10][8]

Q3: I've tried using co-solvents like ethanol and propylene glycol, but the solubility enhancement is minimal, and I'm concerned about toxicity for my cell-based assays.

A3: While co-solvency is a straightforward technique, it has its limitations, including potential toxicity and the risk of precipitation upon dilution.[11][12] When co-solvents alone are insufficient, more advanced methods are necessary.

Recommended Alternatives:

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their central cavity, forming a water-soluble inclusion complex.[13] This is a highly effective method for improving the solubility of BCS Class II drugs.[14]

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic polymer matrix at a solid state.[15] The drug can exist in an amorphous form, which has higher energy and thus greater solubility.[10] Carriers like Polyvinylpyrrolidone (PVP) and Poloxamers have been successfully used for cephalosporins.[16]

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range (<1000 nm) dramatically increases the surface area-to-volume ratio, leading to a significant increase in dissolution velocity according to the Noyes-Whitney equation.[17][18]

The following flowchart provides a decision-making framework for selecting an appropriate solubility enhancement strategy.

Solubility_Troubleshooting Start Solubility Issue Identified (Precipitation, Low Dissolution) Check_pH Is the drug ionizable? Conduct pH-solubility profile. Start->Check_pH Optimize_pH Optimize Buffer pH Check_pH->Optimize_pH  Yes CoSolvent_Check Is simple formulation sufficient? (e.g., for in vitro assay) Check_pH->CoSolvent_Check  No / pH optimization  insufficient   Optimize_pH->CoSolvent_Check CoSolvent_Method Use Co-solvents (e.g., DMSO, PEG 400) Monitor for precipitation. CoSolvent_Check->CoSolvent_Method  Yes Advanced_Formulation Advanced Formulation Needed (for dosage form development) CoSolvent_Check->Advanced_Formulation  No / Co-solvents  insufficient   CoSolvent_Method->Advanced_Formulation  Failure End Achieved Target Solubility & Dissolution Profile CoSolvent_Method->End  Success Solid_Dispersion Solid Dispersion (Amorphization with Polymer) Advanced_Formulation->Solid_Dispersion Nanosuspension Nanosuspension (Particle Size Reduction) Advanced_Formulation->Nanosuspension Complexation Complexation (e.g., with Cyclodextrins) Advanced_Formulation->Complexation Solid_Dispersion->End Nanosuspension->End Complexation->End

Caption: A troubleshooting flowchart for selecting a Cefmatilen solubility enhancement strategy.

Frequently Asked Questions (FAQs)

Q4: What is the Biopharmaceutical Classification System (BCS) and why is it important for Cefmatilen?

A4: The BCS is a scientific framework that classifies drugs based on their aqueous solubility and intestinal permeability. Drugs are categorized into four classes. Cefmatilen's low solubility places it in either Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[2][3] For Class II drugs, enhancing the dissolution rate can significantly improve bioavailability, as absorption is limited by how quickly the drug can dissolve in the gastrointestinal fluids.

Q5: Which solubility enhancement technique is best for Cefmatilen?

A5: The "best" technique depends on the desired dosage form, the required solubility increase, and stability considerations.[13]

  • For Oral Solid Dosage Forms: Solid dispersions are an excellent choice. They have been shown to significantly improve the dissolution and stability of similar cephalosporins like Cefpodoxime Proxetil by converting the drug to an amorphous state within a hydrophilic carrier.[4][19]

  • For Liquid Formulations (Oral or Parenteral): Nanosuspensions are highly effective. They increase the dissolution rate and can be formulated for various routes of administration.[20][21]

  • For Rapid Dissolution: Cyclodextrin complexation can provide a rapid and significant increase in solubility, which is ideal for immediate-release formulations.[13]

A comparative summary is provided in the table below.

TechniqueMechanism of ActionTypical Fold Increase in SolubilityKey AdvantagesKey Disadvantages
Co-solvency Reduces solvent polarity.[22]2 - 50Simple, rapid to formulate.[11]Potential toxicity, precipitation upon dilution.[12]
Solid Dispersion Drug dispersed in a hydrophilic polymer matrix, often in an amorphous state.[10]5 - 100+Significant increase in dissolution rate, potential for supersaturation.[23]Can be physically unstable (recrystallization).[4]
Nanosuspension Increases surface area by reducing particle size to the nanometer range.[18]10 - 50High drug loading, suitable for multiple administration routes.[17][21]Physical instability (particle growth), requires specialized equipment.[17]
Cyclodextrin Complexation Encapsulates the drug molecule in a soluble host-guest complex.[13]10 - 200+High solubility enhancement, rapid dissolution.Limited by drug size/shape, can be expensive.

Q6: How do I perform a basic solubility assessment for Cefmatilen?

A6: The shake-flask method is the gold standard for determining equilibrium solubility.[24] The procedure involves adding an excess of the solid drug to a specific solvent (e.g., water, buffer), agitating the mixture at a constant temperature until equilibrium is reached (typically 24-48 hours), separating the undissolved solid, and then quantifying the drug concentration in the clear supernatant using a validated analytical method like HPLC-UV.[5] It is crucial to ensure that the solvent and solute are pure and that temperature is tightly controlled.[24]

Experimental Protocols

Protocol: Preparation of Cefmatilen Solid Dispersion by Solvent Evaporation

This protocol describes the preparation of a solid dispersion using Polyvinylpyrrolidone (PVP K30) as the carrier, a method proven effective for similar cephalosporins.[4][16]

Objective: To enhance the dissolution rate of Cefmatilen by creating an amorphous dispersion in a hydrophilic polymer.

Materials:

  • Cefmatilen hydrochloride hydrate

  • Polyvinylpyrrolidone (PVP K30)

  • Methanol (or other suitable volatile solvent)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Preparation: Weigh Cefmatilen and PVP K30 in desired ratios (e.g., 1:1, 1:2, 1:4 w/w).

  • Dissolution: Dissolve both the drug and the carrier in a minimal amount of methanol in a round-bottom flask. Stir until a clear solution is obtained.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Drying: Once a solid film/mass is formed, transfer the product to a vacuum oven and dry at 40°C for 24 hours to remove any residual solvent.

  • Processing: Scrape the dried solid dispersion from the flask. Gently grind and sieve the product to obtain a uniform powder.

  • Characterization: Analyze the resulting powder using DSC and XRPD to confirm the amorphous nature of the drug. Perform dissolution testing to compare the release profile against the pure drug.

Solid_Dispersion_Workflow A 1. Weigh Drug & Polymer (e.g., 1:2 ratio) B 2. Dissolve in Methanol A->B C 3. Solvent Evaporation (Rotary Evaporator) B->C D 4. Vacuum Drying (Remove Residual Solvent) C->D E 5. Grind & Sieve D->E F 6. Characterize (DSC, XRPD, Dissolution) E->F

Caption: Experimental workflow for preparing Cefmatilen solid dispersion.

Protocol: Preparation of Cefmatilen Nanosuspension by High-Pressure Homogenization

This protocol describes a top-down method for producing a drug nanosuspension.

Objective: To increase the dissolution velocity of Cefmatilen by reducing its particle size to the sub-micron range.

Materials:

  • Cefmatilen hydrochloride hydrate

  • Stabilizer (e.g., Poloxamer 188 or Hydroxypropyl Methylcellulose)

  • Purified water

  • High-shear mixer

  • High-pressure homogenizer

Procedure:

  • Pre-suspension: Disperse a selected stabilizer (e.g., 1-2% w/v) in purified water. Slowly add the Cefmatilen powder (e.g., 5% w/v) to this solution while mixing with a high-shear mixer to form a coarse pre-suspension.

  • Homogenization: Pass the pre-suspension through a high-pressure homogenizer.

    • Cycles: Typically, 5-20 cycles are required.

    • Pressure: Operate at pressures between 10,000 and 25,000 PSI.

    • Temperature Control: Use a cooling system to maintain a low temperature and prevent degradation of the drug.

  • Particle Size Analysis: Periodically take samples and measure the particle size distribution using a technique like laser diffraction or dynamic light scattering until the desired particle size (e.g., 200-500 nm) is achieved.

  • Final Product: The resulting milky-white liquid is the nanosuspension. It can be used as a liquid dosage form or further processed (e.g., lyophilized) into a solid form.

  • Characterization: Confirm particle size, assess physical stability (monitoring for crystal growth), and perform dissolution testing.

References

  • Jadhav, N., et al. (2020). Drug Solubility: Importance and Enhancement Techniques. Journal of Applied Pharmaceutical Science, 10(12), 211-220. Available from: [Link]

  • Patel, V. R., et al. (2022). Nanosuspension Innovations: Expanding Horizons in Drug Delivery Techniques. Journal of Nanomaterials, 2022, 1-23. Available from: [Link]

  • Singh, B., et al. (2013). Enhancement of Bioavailability of Cefpodoxime Proxetil Using Different Polymeric Microparticles. AAPS PharmSciTech, 14(1), 64-72. Available from: [Link]

  • Sharma, D., et al. (2024). Enhancement of Solubility and Dissolution Rate of BCS Class II Drugs. International Journal of Pharmaceutical Sciences Review and Research, 87(1), 1-9. Available from: [Link]

  • Pawar, J., & Farooqui, M. (2014). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library, 6(3), 80-85. Available from: [Link]

  • Google Patents. (2005). JP2005162696A - Cefditoren pivoxil pharmaceutical preparation excellent in dissolution property.
  • Sikarra, D., et al. (2019). Techniques for solubility enhancement of poorly soluble drugs: An overview. Journal of Drug Delivery and Therapeutics, 9(4-s), 704-710. Available from: [Link]

  • Kumar, S., & Singh, S. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 4(6), 2095-2103. Available from: [Link]

  • Pharmapproach. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Available from: [Link]

  • El-Say, K. M., et al. (2022). Gastroretentive floating matrix tablets of cefditoren pivoxil: 23 full factorial design, formulation, in vitro. Bulletin of Faculty of Pharmacy, Cairo University, 60(1), 1-12. Available from: [Link]

  • Dissolution.com. (2022). Dissolution Method Troubleshooting. Available from: [Link]

  • Drug Development & Delivery. (2022). FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. Available from: [Link]

  • Al-Dhuayan, T. S., et al. (2022). Improve the solubility of cefpodoxime proxetil by amorphous solid dispersion technique. Pharmaceutical Sciences, 28(3), 423-434. Available from: [Link]

  • Patsnap Synapse. Cefmatilen hydrochloride hydrate - Drug Targets, Indications, Patents. Available from: [Link]

  • Singh, A., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. Available from: [Link]

  • Al-kassas, R., et al. (2023). Enhancement of the Solubility of BS Class II Drugs with MOF and MOF/GO Composite Materials: Case Studies of Felodipine, Ketoprofen and Ibuprofen. Molecules, 28(4), 1768. Available from: [Link]

  • ResearchGate. (2021). formulation evaluation and characterisation of cefditoren tablets. Available from: [Link]

  • National Center for Biotechnology Information. Cefmatilen. PubChem Compound Summary for CID 9853285. Available from: [Link].

  • Scientific Research Archives. (2020). Enhancement of solubility and permeability of cefpodoxime proxetil by self-micro-emulsifying drug delivery system. Available from: [Link]

  • LinkedIn. (2024). Nanosuspension-Based Drug Delivery Systems for Topical Applications. Available from: [Link]

  • Journal of Drug Delivery and Therapeutics. (2013). SOLID DISPERSIONS: AN OVERVIEW OF IMPROVING SOLUBILITY. Available from: [Link]

  • Google Patents. (2008). US20080069879A1 - Stable solid dosage form containing amorphous cefditoren pivoxil and process for preparation thereof.
  • Google Patents. (2004). WO2004105728A2 - Solid dispersions of cefpodoxime proxetil and processes for their preparation.
  • Pawar, S. S., et al. (2017). Nanosuspension Technologies for Delivery of Drugs. Nanoscience and Nanotechnology Research, 4(2), 59-66. Available from: [Link]

  • ResearchGate. (2023). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Available from: [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Available from: [Link]

  • SciSpace. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Available from: [Link]

  • Duraivel, S., et al. (2013). Enhancement of Dissolution Rate of Cefpodoxime Proxetil by Using Solid Dispersion and Cogrinding Approaches. Journal of Pharmaceutical and Scientific Innovation, 2(5), 1-6. Available from: [Link]

  • Lund University Publications. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2021). SOLUBILITY ENHANCEMENT OF BCS CLASS II DRUGS. Available from: [Link]

  • World Journal of Pharmaceutical and Life Sciences. (2024). SOLID DISPERSIONS: AN OVERVIEW OF IMPROVING SOLUBILITY. Available from: [Link]

  • The Pharma Innovation Journal. (2015). Nanosuspension -A Novel Approaches In Drug Delivery System. Available from: [Link]

Sources

Technical Support Center: Optimization of Cefmatilen Hydrochloride Hydrate Oral Bioavailability

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of Cefmatilen hydrochloride hydrate's oral bioavailability. This guide is designed for researchers, scientists, and drug development professionals actively working on overcoming the challenges associated with the oral delivery of this third-generation cephalosporin. Here, we move beyond generic protocols to provide in-depth, field-proven insights into troubleshooting common experimental hurdles. Our approach is rooted in a deep understanding of physicochemical principles and their practical application in formulation development.

Part 1: Foundational Understanding & Initial Characterization

Before embarking on complex formulation strategies, a thorough understanding of Cefmatilen hydrochloride hydrate's intrinsic properties is paramount. Many experimental failures can be traced back to an incomplete initial characterization.

Frequently Asked Questions (FAQs): Initial Characterization

Question: We are observing inconsistent dissolution results with our Cefmatilen hydrochloride hydrate active pharmaceutical ingredient (API). What could be the underlying cause?

Answer: Inconsistent dissolution is often a primary indicator of issues with the API's solid-state properties. Cefmatilen hydrochloride hydrate, as a crystalline hydrate, can be susceptible to variability.

  • Causality: The presence of different polymorphic forms or variations in the hydration state can significantly impact the solubility and dissolution rate. One of the related substances, an impurity with a diphenylmethyl group at the N3-position of the triazolyl group of cefmatilen, has been shown to act as a habit modifier, altering the crystal habit and size.[1] Changes in crystal habit can directly affect the surface area available for dissolution.

  • Troubleshooting Steps:

    • Solid-State Characterization: It is crucial to perform comprehensive solid-state characterization of your API batches. This should include:

      • X-Ray Powder Diffraction (XRPD): To identify the polymorphic form and assess crystallinity.

      • Differential Scanning Calorimetry (DSC): To determine the melting point and detect any phase transitions.

      • Thermogravimetric Analysis (TGA): To quantify the water content and confirm the hydration state.

    • Particle Size Analysis: Variations in particle size distribution between batches can lead to inconsistent dissolution. Employ techniques like laser diffraction to ensure batch-to-batch consistency.

    • Solubility Determination: Experimentally determine the aqueous solubility of your specific batch of Cefmatilen hydrochloride hydrate at physiologically relevant pH values (e.g., 1.2, 4.5, and 6.8) to establish a baseline.

Question: What is the expected Biopharmaceutics Classification System (BCS) class for Cefmatilen hydrochloride hydrate, and why is this important?

  • Importance of BCS Classification: The BCS class dictates the primary obstacle to oral bioavailability and, therefore, the most effective formulation strategy.

    • BCS Class II: The primary challenge is the dissolution rate. Strategies should focus on enhancing solubility and dissolution.

    • BCS Class IV: Both solubility and permeability are limiting factors. A more complex approach targeting both issues simultaneously is required.

The following diagram illustrates the decision-making process based on the BCS classification.

Caption: Decision workflow for formulation strategy based on BCS class.

Part 2: Troubleshooting Formulation Strategies

This section provides detailed troubleshooting for common formulation approaches, assuming a likely BCS Class II or IV classification for Cefmatilen hydrochloride hydrate.

Strategy 1: Solid Dispersions for Solubility Enhancement (BCS Class II/IV)

Solid dispersions are a robust method for improving the dissolution rate of poorly soluble drugs by dispersing the drug in a hydrophilic carrier at a molecular level.[4][5][6][7]

  • Solvent Selection: Dissolve Cefmatilen hydrochloride hydrate and the chosen carrier (e.g., PVP K30, PEG 6000) in a common volatile solvent in which both are soluble.

  • Mixing: Ensure a homogenous solution is formed by stirring.

  • Evaporation: Remove the solvent under reduced pressure using a rotary evaporator.

  • Drying: Further dry the solid mass in a vacuum oven to remove residual solvent.

  • Milling and Sieving: Gently mill the dried solid dispersion and sieve to obtain a uniform particle size.

Question: Our solid dispersion shows initial rapid dissolution, but the drug precipitates out over time. How can we prevent this?

Answer: This phenomenon, known as the "spring and parachute" effect, is common with supersaturating systems like solid dispersions. The initial high concentration (the "spring") is not maintained, and the drug crashes out of solution (the "parachute" fails).

  • Causality: The amorphous drug in the solid dispersion dissolves to create a supersaturated solution, which is thermodynamically unstable. Without a precipitation inhibitor, the drug will revert to its more stable, less soluble crystalline form.

  • Troubleshooting Steps:

    • Incorporate a Precipitation Inhibitor: Include a polymeric precipitation inhibitor in your formulation. Hydroxypropyl methylcellulose (HPMC) or other cellulosic polymers are often effective. These polymers adsorb to the surface of drug nuclei, sterically hindering crystal growth.

    • Optimize Drug-to-Carrier Ratio: A higher proportion of the carrier can sometimes help maintain the supersaturated state for a longer duration.

    • Carrier Selection: The choice of carrier is critical. A carrier that has specific molecular interactions (e.g., hydrogen bonding) with Cefmatilen can better stabilize the amorphous form and inhibit precipitation.

Question: We are observing poor physical stability of our solid dispersion during storage (e.g., crystallization, phase separation). What is the cause, and how can we improve it?

Answer: The physical stability of an amorphous solid dispersion is a significant challenge.

  • Causality: The high molecular mobility of the drug in the carrier matrix, especially at elevated temperatures and humidity, can lead to recrystallization. The hygroscopicity of many carriers can also draw in moisture, acting as a plasticizer and accelerating this process.

  • Troubleshooting Steps:

    • Glass Transition Temperature (Tg): Use DSC to measure the Tg of your solid dispersion. A higher Tg generally indicates better physical stability. Select carriers that yield a high Tg for the solid dispersion.

    • Humidity Control: Package and store the solid dispersion under low humidity conditions. Consider co-processing with excipients that deflect moisture.[8]

    • Excipient Compatibility: Conduct drug-excipient compatibility studies to ensure that the chosen carrier and any other excipients do not accelerate the degradation of Cefmatilen.[9][10][11][12] Cephalosporins can be susceptible to degradation in the presence of certain excipients and moisture.[13][14]

Strategy 2: Nanosuspensions for Enhanced Dissolution and Permeability (BCS Class II/IV)

Nanosuspensions, which are sub-micron colloidal dispersions of pure drug particles, can enhance dissolution rate due to the increased surface area and can also improve oral bioavailability by other mechanisms.[15][16][17][18]

Question: We are struggling with particle size control and aggregation during the preparation and storage of our Cefmatilen nanosuspension. What are the key factors to consider?

Answer: Maintaining a stable, nano-sized particle distribution is the primary challenge in developing a nanosuspension.

  • Causality: The high surface energy of nanoparticles makes them prone to aggregation or Ostwald ripening (the growth of larger particles at the expense of smaller ones). The choice and concentration of stabilizers are critical to prevent this.

  • Troubleshooting Steps:

    • Stabilizer Optimization: A combination of stabilizers is often more effective than a single one. Use a combination of a steric stabilizer (e.g., a polymer like Poloxamer 188 or HPMC) and an electrostatic stabilizer (e.g., a surfactant like sodium lauryl sulfate).

    • Homogenization Parameters: If using a top-down approach (e.g., high-pressure homogenization), optimize the pressure and number of cycles. Over-processing can sometimes lead to particle aggregation.

    • Solidification: For long-term stability, consider converting the nanosuspension into a solid dosage form by spray-drying or lyophilization with appropriate cryo/lyoprotectants.

Strategy 3: Lipid-Based Formulations (BCS Class II/IV)

Lipid-based formulations can enhance the oral bioavailability of poorly soluble drugs by presenting the drug in a solubilized form and utilizing the body's natural lipid absorption pathways.[19][20][21][22]

Question: Our lipid-based formulation of Cefmatilen shows good drug loading but poor in vivo performance. What could be the reason?

Answer: Good initial solubilization in the formulation does not guarantee successful in vivo delivery. The fate of the drug upon dispersion and digestion in the gastrointestinal tract is crucial.

  • Causality: Upon dilution and digestion in the gut, the lipid formulation is broken down by lipases. If the drug's solubility in the digestion products (e.g., fatty acids, monoglycerides) is low, it can precipitate, leading to poor absorption.

  • Troubleshooting Steps:

    • In Vitro Lipolysis: This is a critical experiment. Perform an in vitro lipolysis test to simulate the digestion process. Monitor the concentration of Cefmatilen in the aqueous phase throughout the digestion. This will reveal if the drug is precipitating.

    • Formulation Re-design: If precipitation occurs, consider:

      • Increasing Surfactant Concentration: A higher concentration of surfactant can create more micelles to keep the drug solubilized.

      • Adding a Co-solvent: A water-miscible co-solvent can help maintain drug solubility as the formulation disperses.

      • Using Long-Chain Lipids: These are generally digested more slowly, which can lead to a more gradual release of the drug and potentially avoid rapid precipitation.

The following diagram outlines the troubleshooting workflow for lipid-based formulations.

Caption: Troubleshooting workflow for lipid-based formulations.

Part 3: In Vivo Evaluation & Bioanalytical Troubleshooting

Ultimately, the success of any formulation strategy must be confirmed through in vivo pharmacokinetic studies.

Experimental Protocol: Oral Pharmacokinetic Study in Rats
  • Animal Model: Use male Sprague-Dawley or Wistar rats.

  • Dosing: Administer the Cefmatilen formulation via oral gavage.[23] Ensure the dosing volume is appropriate for the animal's weight.

  • Blood Sampling: Collect serial blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).[24][25]

  • Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of Cefmatilen in plasma samples using a validated LC-MS/MS method.[26][27][28][29]

FAQs: In Vivo and Bioanalytical Studies

Question: We are observing high variability in our in vivo pharmacokinetic data in rats. What are the potential sources of this variability?

Answer: High variability in preclinical pharmacokinetic studies is a common and frustrating issue.

  • Causality: Variability can stem from multiple sources, including the formulation itself, the animals, and the experimental procedures.

    • Formulation: Inhomogeneity of the formulation can lead to inconsistent dosing. For suspensions, ensure adequate re-suspension before each dose.

    • Animals: The fed/fasted state of the animals can significantly impact the absorption of some drugs. Differences in gastric emptying and intestinal transit times among animals also contribute.

    • Procedure: Inaccurate oral gavage can lead to dosing errors. Stress during handling and blood collection can alter physiological parameters that affect drug absorption and disposition.

  • Troubleshooting Steps:

    • Standardize Procedures: Ensure all experimental procedures are rigorously standardized. This includes the fasting period for animals, the method of oral gavage, and the blood collection technique.

    • Formulation Homogeneity: Verify the homogeneity of your formulation before dosing.

    • Increase Sample Size: A larger number of animals per group can help to mitigate the impact of inter-animal variability.

    • Crossover Study Design: If feasible, a crossover design where each animal receives both the test and reference formulations can help to reduce inter-animal variability.

Question: Our LC-MS/MS bioanalytical method for Cefmatilen is suffering from poor sensitivity and matrix effects. How can we improve it?

Answer: Method development for quantifying drugs in complex biological matrices like plasma requires careful optimization.

  • Causality: Poor sensitivity can be due to inefficient ionization of the analyte or the presence of interfering substances from the plasma matrix that suppress the signal (matrix effects).

  • Troubleshooting Steps:

    • Sample Preparation: A simple protein precipitation may not be sufficient to remove all interfering substances. Consider a more rigorous sample clean-up method like liquid-liquid extraction or solid-phase extraction.

    • Chromatographic Separation: Optimize the HPLC method to ensure that Cefmatilen is well-separated from endogenous plasma components that may cause ion suppression.

    • Mass Spectrometry Parameters: Fine-tune the mass spectrometer parameters, including the ionization source settings and collision energy, to maximize the signal for Cefmatilen.

    • Internal Standard: Use a stable isotope-labeled internal standard if available. This is the most effective way to compensate for matrix effects and variability in sample processing.

Quantitative Data Summary

The following table presents a hypothetical comparison of pharmacokinetic parameters for different Cefmatilen hydrochloride hydrate formulations in rats, illustrating the potential improvements that can be achieved.

FormulationCmax (ng/mL)Tmax (hr)AUC (ng*hr/mL)Relative Bioavailability (%)
Aqueous Suspension250 ± 502.0 ± 0.51500 ± 300100 (Reference)
Solid Dispersion1000 ± 2001.0 ± 0.36000 ± 1200400
Nanosuspension1200 ± 2500.8 ± 0.27500 ± 1500500
Lipid-Based Formulation900 ± 1801.5 ± 0.48100 ± 1600540

Data are presented as mean ± standard deviation and are for illustrative purposes only.

References

  • J. Antimicrob. Chemother. (1995) 35 (4): 823-832. Stability of cephalosporin prodrug esters in human intestinal juice: implications for oral bioavailability. [Link]

  • J Med Chem. 1988 Oct;31(10):1987-93. Oral absorption of cephalosporin antibiotics. 1. Synthesis, biological properties, and oral bioavailability of 7-(arylacetamido)-3-chloro cephalosporins in animals. [Link]

  • J Control Release. 2020 Jan 10;317:176-193. Emerging role of nanosuspensions in drug delivery systems. [Link]

  • Int J Pharm Sci Rev Res. 2011; 11(2): 1-5. PREPARATION AND EVALUATION OF SOLID DISPERSION OF TERBINAFINE HYDROCHLORIDE. [Link]

  • J Pharm Sci. 1997 May;86(5):549-59. Isolation and structure elucidation of the major degradation products of cefaclor in the solid state. [Link]

  • Org. Process Res. Dev. 2000, 4, 6, 439–442. Practical Large-Scale Synthesis of Cefmatilen, A New Cephalosporin Antibiotic. [Link]

  • StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2024 Jan-. Third-Generation Cephalosporins. [Link]

  • J Chromatogr B Analyt Technol Biomed Life Sci. 2024 Jun 2;1239:124119. A validated LC-MS/MS method for simultaneous quantitation of piperacillin, cefazolin, and cefoxitin in rat plasma and twelve tissues. [Link]

  • Front. Pharmacol., 17 August 2022. Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. [Link]

  • Antimicrob Agents Chemother. 1992 Dec; 36(12): 2706–2709. Bioavailability of syrup and tablet formulations of cefetamet pivoxil. [Link]

  • J Pharm Sci. 1972 Dec;61(12):1960-4. Metabolism of oral cephalothin and related cephalosporins in the rat. [Link]

  • ResearchGate. (2014). Compatibility study of metformin with pharmaceutical excipients. [Link]

  • ResearchGate. (2017). Composition of lipid based formulations. [Link]

  • J Clin Pharmacol. 1992 Dec;32(12):1116-20. Oral absolute bioavailability and intravenous dose-proportionality of cefprozil in humans. [Link]

  • J Appl Toxicol. 2001 Jan-Feb;21(1):15-23. A good practice guide to the administration of substances and removal of blood, including routes and volumes. [Link]

  • J Pharm Sci. 2011 Nov;100(11):4849-57. Preparation and Evaluation of Solid Dispersion Tablets by a Simple and Manufacturable Wet Granulation Method Using Porous Calcium Silicate. [Link]

  • Molecules. 2023 Mar 3;28(5):2333. Development of a Rapid LC-MS/MS Method for Simultaneous Quantification of Donepezil and Tadalafil in Rat Plasma: Its Application in a Pharmacokinetic Interaction Study after Oral Administration in Rats. [Link]

  • SciSpace. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. [Link]

  • International Journal of Pharmacy & Pharmaceutical Research. (2023). Nanosuspension as Oral Drug Delivery System: A Review. [Link]

  • Pharmaceutics. 2022 Sep; 14(9): 1857. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. [Link]

  • Drugs.com. (2023, April 12). List of Third Generation Cephalosporins + Uses, Types & Side Effects. [Link]

  • Indian J Pharm Sci. 2015 Jan-Feb; 77(1): 76–82. Identification and Characterization of Hydrolytic Degradation Products of Cefditoren Pivoxil using LC and LC-MS/TOF. [Link]

  • ResearchGate. (2013). Determination of cefadroxil in rat plasma and urine using LC–MS/MS and its application to pharmacokinetic and urinary studies. [Link]

  • ResearchGate. (2015). Development of Nanosuspension Formulation for Oral Delivery of Quercetin. [Link]

  • Journal of Drug Delivery and Therapeutics. (2018). FORMULATION AND EVALUATION OF SOLID DISPERSIONS OF NABUMETONE. [Link]

  • Virginia Tech. (2017). SOP: Oral Gavage in the Rat. [Link]

  • Drug Des Devel Ther. 2023; 17: 1411–1425. Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup. [Link]

  • Acta Pol Pharm. 2013 Nov-Dec;70(6):1021-8. KINETICS AND MECHANISM OF DEGRADATION OF CEFOZOPRAN HYDROCHLORIDE IN THE SOLID STATE. [Link]

  • J. Pharm. Pharmacogn. Res., 11(4), 629-645, 2023. A comprehensive review on compatibility studies of excipients and active pharmaceutical ingredients targeting the central nervous system. [Link]

  • Pharmaceutics. 2023 Mar; 15(3): 833. Formulation and Evaluation of pH-Modulated Amorphous Solid Dispersion-Based Orodispersible Tablets of Cefdinir. [Link]

  • RxList. (2021, May 10). Cephalosporins, 3rd Generation: Drug Class, Uses, Side Effects, Drug Names. [Link]

  • Mol. Pharm. 2019, 16, 12, 4962–4970. Prediction of Oral Bioavailability in Rats: Transferring Insights from in Vitro Correlations to (Deep) Machine Learning Models Using in Silico Model Outputs and Chemical Structure Parameters. [Link]

  • Indian Journal of Pharmaceutical Education and Research | Vol 54 | Issue 1 | Jan-Mar, 2020. Formulation and Evaluation of Cefixime Nanosuspension for the Enhancement of Oral Bioavailability by Solvent-Antisolvent Method. [Link]

  • Gattefossé. (n.d.). Lipid based formulations. [Link]

  • J Vis Exp. 2014; (91): 51883. Murine Pharmacokinetic Studies. [Link]

  • Agilent. (2000). Development of an LC/MS Method for the Analysis of Rodenticides. [Link]

  • Pharmaceutics. 2023 Sep; 15(9): 2297. Nanosuspension Innovations: Expanding Horizons in Drug Delivery Techniques. [Link]

  • ResearchGate. (2019). Third Generation Cephalosporins. [Link]

  • ResearchGate. (1989). ChemInform Abstract: The Degradation Mechanism of an Oral Cephalosporin: Cefaclor. [Link]

  • ResearchGate. (2020). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. [Link]

  • ResearchGate. (1982). Pharmacokinetics of Cefadroxil after oral administration in humans. [Link]

  • Pharmaceutics. 2022 May; 14(5): 935. Fundamental Aspects of Lipid-Based Excipients in Lipid-Based Product Development. [Link]

  • World Health Organization. (2013). Annex 3. [Link]

  • Malar J. 2025; 24: 187. Development and application of an LC–MS/MS method for quantification of fosmidomycin in human and rat plasma. [Link]

  • Mol. Pharmaceutics 2024, 21, 1, 337–352. iBCS: 3. A Biopharmaceutics Classification System for Orally Inhaled Drug Products. [Link]

  • ResearchGate. (2016). Formulation and evaluation of meclizine hydrochloride fast dissolving tablets using solid dispersion method. [Link]

  • J Pharm Sci. 2010 Mar; 99(3): 1464–1475. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent. [Link]

Sources

Reducing side reactions in Cefmatilen hydrochloride hydrate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Cefmatilen hydrochloride hydrate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, with a specific focus on identifying, understanding, and mitigating common side reactions. Our goal is to provide you with the expertise and practical insights needed to optimize your synthetic route, improve yield, and ensure the highest purity of your final active pharmaceutical ingredient (API).

I. Overview of Cefmatilen Hydrochloride Hydrate Synthesis

Cefmatilen is a third-generation oral cephalosporin antibiotic.[1] Its synthesis is a sophisticated process that involves the careful assembly of a β-lactam core with a complex side chain. While the overall synthetic strategy aims for high efficiency, the presence of multiple reactive functional groups makes the process susceptible to various side reactions. These unwanted reactions can lead to the formation of impurities that are often difficult to separate, impacting the final product's purity, yield, and potentially its safety and efficacy.[2]

This guide will delve into the most common challenges encountered during the synthesis, providing a structured, question-and-answer-based approach to troubleshooting. We will explore the mechanistic underpinnings of these side reactions and offer field-proven strategies to minimize their occurrence.

II. Troubleshooting Guides & FAQs

This section is organized by common issues and specific side reactions observed during the synthesis of Cefmatilen hydrochloride hydrate.

FAQ 1: Isomerization of the Dihydrothiazine Ring

Q1: We are observing a significant amount of an isomeric impurity in our crude product, which we suspect is the Δ²-isomer. What causes this, and how can we prevent it?

A1: The formation of the biologically inactive Δ²-isomer from the desired Δ³-isomer is a common challenge in cephalosporin synthesis.

  • Causality & Mechanism: This isomerization is typically base-catalyzed. The proton at the C-2 position of the dihydrothiazine ring is acidic and can be abstracted by a base, leading to the formation of an intermediate that can then be protonated at C-4, resulting in the thermodynamically more stable, but inactive, Δ²-isomer. The presence of excess organic or inorganic bases, elevated temperatures, and prolonged reaction times can significantly promote this side reaction.

  • Preventative & Corrective Actions:

    • Strict pH Control: Maintain the reaction pH within a weakly acidic to neutral range (pH 5.5-7.0) during the coupling and subsequent work-up steps. Use of a buffer system can be beneficial.

    • Base Selection & Stoichiometry: Carefully select the base used for the acylation step. A hindered or weaker base may be preferable. Ensure precise stoichiometric control to avoid excess base.

    • Temperature Management: Conduct the reaction at the lowest effective temperature. Elevated temperatures accelerate the rate of isomerization.[3]

    • Minimize Reaction Time: Optimize the reaction time to ensure complete conversion of the starting material while minimizing the exposure of the product to conditions that favor isomerization.[4]

    • Protecting Group Strategy: In some cases, the choice of protecting groups on the C-7 side chain can influence the propensity for isomerization.[5][6]

FAQ 2: Side Chain-Related Impurities

Q2: During the acylation of the 7-aminocephem nucleus, we are identifying impurities with masses corresponding to di-acylated or unreacted starting materials. How can we improve the selectivity of this step?

A2: The acylation of the 7-amino group is a critical step, and its success hinges on the selective reaction of the activated side chain with the primary amine of the cephem nucleus.

  • Causality & Mechanism:

    • Over-acylation: This can occur if the activated side chain reacts with other nucleophilic sites on the molecule, such as the carboxyl group at C-4 or the hydroxyl group if one is present on the side chain itself. This is more likely if a highly reactive acylating agent is used or if the reaction conditions are not optimized.[7]

    • Unreacted Starting Material: Incomplete acylation can result from insufficient activation of the side chain carboxylic acid, poor solubility of the reactants, or steric hindrance.

  • Troubleshooting & Optimization:

    • Choice of Activating Agent: The selection of the coupling reagent is crucial. Reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used.[8] The choice may need to be optimized based on the specific side chain.

    • Use of Additives: The addition of reagents like 1-hydroxybenzotriazole (HOBt) can suppress side reactions and minimize racemization by forming a less reactive, more selective active ester intermediate.[8]

    • Solvent Selection: The solvent system should ensure good solubility of all reactants to promote a homogeneous reaction. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are often employed.

    • Protecting Groups: Ensure that other reactive functional groups, such as the carboxylic acid at C-4, are adequately protected to prevent unwanted acylation.[5][9]

FAQ 3: Degradation of the β-Lactam Ring

Q3: Our final product shows the presence of degradation products, indicating cleavage of the β-lactam ring. What conditions lead to this, and how can we enhance the stability of our product during synthesis and purification?

A3: The β-lactam ring is the pharmacologically active core of cephalosporins, but it is also susceptible to hydrolytic cleavage under both acidic and basic conditions.[10][11]

  • Causality & Mechanism:

    • Acid-Catalyzed Hydrolysis: In strongly acidic conditions, the carbonyl oxygen of the β-lactam can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

    • Base-Catalyzed Hydrolysis: Under basic conditions, hydroxide ions can directly attack the carbonyl carbon of the β-lactam ring, leading to its opening.

  • Mitigation Strategies:

    • pH Control During Work-up and Purification: Maintain the pH of all aqueous solutions used during extraction and washing within a stable range, typically between pH 4 and 7.

    • Temperature Control: Hydrolysis is accelerated at higher temperatures. Perform all purification steps, including crystallization, at reduced temperatures where possible.

    • Solvent Choice for Purification: When performing crystallization, the choice of solvent can impact stability. The presence of water in organic solvents should be minimized.

    • Storage Conditions: Store intermediates and the final product under appropriate conditions (e.g., low temperature, inert atmosphere) to prevent degradation over time.

Data Presentation: Impact of Reaction Parameters on Purity

The following table summarizes the typical effects of key reaction parameters on the formation of common impurities in Cefmatilen synthesis. This is a generalized guide, and optimal conditions should be determined empirically.

ParameterEffect of High Value/LevelEffect of Low Value/LevelRecommended Control Strategy
Temperature Increased Δ²-isomer formation, increased degradationSlower reaction rate, potential for incomplete reactionOptimize for the lowest effective temperature[3]
pH (Alkaline) Increased Δ²-isomer formation, β-lactam hydrolysis(Acidic) β-lactam hydrolysisMaintain pH in the range of 5.5-7.0 during critical steps
Reaction Time Increased formation of degradation and isomerization productsIncomplete conversion of starting materialsMonitor reaction progress and quench promptly upon completion[4]
Base Stoichiometry Increased Δ²-isomer formationIncomplete reactionUse precise stoichiometry, consider a weaker or hindered base
Experimental Protocols
Protocol 1: General Procedure for Acylation of 7-ACA Derivative

This is a representative protocol and may require optimization for specific substrates and scales.

  • Dissolution: Dissolve the protected 7-aminocephem starting material in a suitable anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen).

  • Activation: In a separate flask, dissolve the Cefmatilen side-chain carboxylic acid and an equimolar amount of a coupling agent (e.g., EDC) and an additive (e.g., HOBt) in the same anhydrous solvent. Stir at 0°C for 30-60 minutes to form the active ester.

  • Coupling: Add the solution of the activated side chain dropwise to the solution of the 7-aminocephem derivative at 0-5°C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by a suitable analytical technique such as HPLC or TLC.

  • Work-up: Upon completion, quench the reaction with a dilute aqueous acid solution (e.g., 1N HCl) to neutralize any remaining base. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by crystallization or chromatography.[12]

Protocol 2: Impurity Profiling by HPLC

A robust HPLC method is essential for monitoring the formation of side products and ensuring the purity of the final API.[13][14][15]

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: A buffered aqueous solution (e.g., 20 mM potassium phosphate, pH adjusted to 6.5).

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, gradually increasing to elute the more non-polar impurities.

  • Detection: UV detection at a wavelength where both the API and potential impurities have significant absorbance (e.g., 254 nm or 275 nm).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40°C.

Visualization of Key Pathways
Diagram 1: Cefmatilen Synthesis and Major Side Reactions

G cluster_main Main Synthetic Pathway cluster_side Side Reactions 7-ACA_Derivative 7-ACA Derivative Cefmatilen_Protected Protected Cefmatilen 7-ACA_Derivative->Cefmatilen_Protected Acylation Overacylation_Products Over-acylation Products 7-ACA_Derivative->Overacylation_Products Excess Acylating Agent Activated_Side_Chain Activated Side Chain Activated_Side_Chain->Cefmatilen_Protected Activated_Side_Chain->Overacylation_Products Cefmatilen_API Cefmatilen HCl Hydrate (API) Cefmatilen_Protected->Cefmatilen_API Deprotection & Salt Formation Delta2_Isomer Δ²-Isomer Cefmatilen_Protected->Delta2_Isomer Base, Heat Degradation_Products Degradation Products Cefmatilen_API->Degradation_Products Acid/Base, Heat

Caption: Key pathways in Cefmatilen synthesis and common side reactions.

Diagram 2: Troubleshooting Workflow for Impurity Identification

G Start Impurity Detected by HPLC LCMS LC-MS Analysis Start->LCMS Check_MW Compare MW with Known Impurities LCMS->Check_MW Known_Impurity Known Impurity Identified Check_MW->Known_Impurity Match Unknown_Impurity Unknown Impurity Check_MW->Unknown_Impurity No Match Identify_Source Identify Source of Impurity Known_Impurity->Identify_Source Isolate Isolate Impurity (Prep-HPLC) Unknown_Impurity->Isolate NMR Structural Elucidation (NMR) Isolate->NMR NMR->Identify_Source Optimize Optimize Reaction Conditions Identify_Source->Optimize

Caption: Workflow for the identification and mitigation of impurities.

III. References

  • Kobayashi, T., Masui, Y., Goto, Y., Kitaura, Y., Mizutani, T., Matsumura, I., Sugata, Y., Ide, Y., Takayama, M., Takahashi, H., & Okuyama, A. (2004). Practical Large-Scale Synthesis of Cefmatilen, A New Cephalosporin Antibiotic. Organic Process Research & Development, 8(5), 744–753. [Link]

  • Patsnap Synapse. Cefmatilen hydrochloride hydrate. [Link]

  • Wikipedia. Cephalosporin. [Link]

  • Frontiers. Study on Isomeric Impurities in Cefotiam Hydrochloride. [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

  • National Center for Biotechnology Information. Identification and Characterization of Hydrolytic Degradation Products of Cefditoren Pivoxil using LC and LC-MS/TOF. [Link]

  • Google Patents. CN101220040A - Preparation of cefixime cephalosporin and fine purification method.

  • National Center for Biotechnology Information. Cephalosporins: A Focus on Side Chains and β-Lactam Cross-Reactivity. [Link]

  • Labinsights. Benefits of Protecting Groups in Organic Synthesis. [Link]

  • STAX. Impacts of structurally related impurities on crystal growth and purity in acetaminophen : a study of single crystal stagnant solution and bulk suspension crystallisation. [Link]

  • Journal of Chemical and Pharmaceutical Research. Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. [Link]

  • PubMed. Cephalosporin degradations. [Link]

  • MDPI. Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. [Link]

  • Semantic Scholar. Determination of Cefuroxime Axetil and Cefixime Trihydrate in Pharmaceutical Dosage Forms by RP-HPLC Method. [Link]

  • Biotage. How does reaction time impact synthetic product purity and yield?. [Link]

  • MDPI. Enhanced Cypermethrin Degradation Kinetics and Metabolic Pathway in Bacillus thuringiensis Strain SG4. [Link]

  • MDPI. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. [Link]

  • Fisher Scientific. Amide Synthesis. [Link]

  • Oxford Learning Link. Appendix 6: Protecting groups. [Link]

  • Biotage. Can Reaction Temperature Impact Synthetic Product Yield and Purity?. [Link]

Sources

Validation & Comparative

A Deep Dive into the In Vitro Activity of Cefditoren: A Comparative Perspective for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the landscape of antibacterial agents, a thorough understanding of a compound's in vitro activity is paramount. This guide provides a detailed examination of the in vitro profile of Cefditoren, a third-generation oral cephalosporin. While a direct, data-driven comparison with the lesser-documented Cefmatilen is not feasible due to the current lack of publicly available in vitro studies for the latter, this guide will situate Cefditoren's activity within the broader context of its therapeutic class, offering valuable insights for the scientific community.

Introduction to Cefditoren and the Quest for Effective Oral Cephalosporins

Cefditoren is a semi-synthetic, third-generation cephalosporin administered orally as a prodrug, cefditoren pivoxil. Like other third-generation cephalosporins, it was developed to provide a broad spectrum of activity against common Gram-positive and Gram-negative pathogens, coupled with stability against many β-lactamase enzymes that confer resistance to earlier generations of β-lactam antibiotics. The oral route of administration offers a significant advantage in treating community-acquired infections, facilitating patient compliance and reducing healthcare costs.

This guide, therefore, will focus on elucidating the well-documented in vitro characteristics of Cefditoren, providing the objective data and experimental context necessary for informed research and development decisions.

Mechanism of Action: A Shared Cephalosporin Hallmark

The bactericidal activity of Cefditoren, like all β-lactam antibiotics, stems from its ability to inhibit the synthesis of the bacterial cell wall. This critical process is mediated by the drug's binding to and inactivation of penicillin-binding proteins (PBPs). PBPs are bacterial enzymes essential for the final steps of peptidoglycan synthesis, the primary structural component of the bacterial cell wall. By disrupting this process, Cefditoren compromises the integrity of the cell wall, leading to cell lysis and death.

The affinity of a cephalosporin for specific PBPs can influence its spectrum of activity. While detailed binding affinity studies for Cefmatilen are not available, Cefditoren has demonstrated a strong affinity for the essential PBPs in both Gram-positive and Gram-negative bacteria.

cluster_bacterium Bacterial Cell Cefditoren Cefditoren PBP Penicillin-Binding Proteins (PBPs) Cefditoren->PBP Binds to and inhibits Cell_lysis Cell Lysis and Death Cefditoren->Cell_lysis Peptidoglycan_synthesis Peptidoglycan Synthesis PBP->Peptidoglycan_synthesis Catalyzes PBP->Cell_lysis Cell_wall Bacterial Cell Wall Peptidoglycan_synthesis->Cell_wall Forms Cell_wall->Cell_lysis Weakened wall leads to

Caption: Mechanism of action of Cefditoren.

Comparative In Vitro Activity of Cefditoren

The in vitro efficacy of an antibiotic is quantitatively assessed by determining its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacterial isolates. The MIC is the lowest concentration of the drug that prevents visible growth of a microorganism after overnight incubation. The following tables summarize the reported MIC50 and MIC90 values for Cefditoren against key respiratory and common pathogens. MIC50 and MIC90 represent the MIC values required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Gram-Positive Aerobes

Cefditoren demonstrates potent activity against many clinically important Gram-positive aerobes, including methicillin-susceptible Staphylococcus aureus (MSSA) and Streptococcus pneumoniae, a common cause of community-acquired pneumonia.

OrganismNo. of IsolatesCefditoren MIC50 (µg/mL)Cefditoren MIC90 (µg/mL)
Staphylococcus aureus (MSSA)Varies by study0.12 - 0.50.25 - 1
Streptococcus pneumoniaeVaries by study0.03 - 0.120.25 - 0.5
Streptococcus pyogenesVaries by study≤0.015 - 0.03≤0.015 - 0.06

Note: MIC values are compiled from various in vitro studies. The exact values may vary depending on the geographic region, time of isolate collection, and testing methodology.

Gram-Negative Aerobes

Cefditoren also exhibits excellent in vitro activity against a range of Gram-negative bacteria, including those commonly implicated in respiratory tract infections. Its stability in the presence of many β-lactamases produced by these organisms is a key attribute.

OrganismNo. of IsolatesCefditoren MIC50 (µg/mL)Cefditoren MIC90 (µg/mL)
Haemophilus influenzaeVaries by study≤0.015 - 0.030.03 - 0.06
Moraxella catarrhalisVaries by study0.06 - 0.120.12 - 0.25
Escherichia coliVaries by study0.12 - 0.50.5 - >32
Klebsiella pneumoniaeVaries by study0.12 - 0.250.25 - 1

Note: The activity of Cefditoren against E. coli and K. pneumoniae can be variable, particularly in isolates producing extended-spectrum β-lactamases (ESBLs).

Experimental Protocols for In Vitro Susceptibility Testing

To ensure the reproducibility and comparability of in vitro activity data, standardized methodologies must be employed. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide globally recognized guidelines for these assays.

Broth Microdilution for MIC Determination

This is a widely used method for determining the MIC of an antimicrobial agent.

Principle: A standardized suspension of the test organism is inoculated into a series of microplate wells containing serial twofold dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits the visible growth of the organism after incubation.

Step-by-Step Methodology:

  • Preparation of Antimicrobial Stock Solution: A stock solution of Cefditoren is prepared in a suitable solvent at a known concentration.

  • Serial Dilution: The stock solution is serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve a range of final concentrations.

  • Inoculum Preparation: The bacterial isolate to be tested is grown on an appropriate agar medium. A few colonies are suspended in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 colony-forming units (CFU)/mL. This suspension is then diluted to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculation: The prepared microtiter plates are inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at 35 ± 2 °C for 16-20 hours in ambient air.

  • Reading the Results: The MIC is determined as the lowest concentration of Cefditoren at which there is no visible growth (i.e., no turbidity) in the well.

cluster_workflow Broth Microdilution Workflow A Prepare Cefditoren Stock Solution B Serial Dilution in Microtiter Plate A->B D Inoculate Microtiter Plate B->D C Prepare Standardized Bacterial Inoculum C->D E Incubate at 35°C for 16-20h D->E F Read MIC (Lowest concentration with no growth) E->F

Caption: Broth microdilution workflow for MIC determination.

Disk Diffusion Method (Kirby-Bauer Test)

This method provides a qualitative assessment of susceptibility (susceptible, intermediate, or resistant).

Principle: A paper disk impregnated with a standardized amount of the antimicrobial agent is placed on an agar plate that has been uniformly inoculated with the test organism. The agent diffuses from the disk into the agar, creating a concentration gradient. After incubation, the diameter of the zone of growth inhibition around the disk is measured and compared to established interpretive criteria to determine the susceptibility of the organism.

Step-by-Step Methodology:

  • Inoculum Preparation: A standardized inoculum is prepared as described for the broth microdilution method.

  • Inoculation of Agar Plate: A sterile cotton swab is dipped into the inoculum suspension and rotated against the side of the tube to remove excess fluid. The entire surface of a Mueller-Hinton agar plate is then swabbed evenly in three directions to ensure confluent growth.

  • Application of Antibiotic Disks: Cefditoren-impregnated disks are dispensed onto the surface of the inoculated agar plate.

  • Incubation: The plates are inverted and incubated at 35 ± 2 °C for 16-20 hours.

  • Measurement and Interpretation: The diameter of the zone of complete growth inhibition is measured to the nearest millimeter. This zone diameter is then interpreted as susceptible, intermediate, or resistant according to the breakpoints provided by CLSI or EUCAST.

Resistance Mechanisms and Their Impact

The emergence of antibiotic resistance is a critical challenge. For cephalosporins like Cefditoren, the primary mechanisms of resistance include:

  • β-Lactamase Production: Bacteria may produce enzymes called β-lactamases that hydrolyze the β-lactam ring of the cephalosporin, inactivating the drug. While Cefditoren is stable against many common β-lactamases, the emergence of extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases can confer resistance.

  • Alteration of Penicillin-Binding Proteins (PBPs): Mutations in the genes encoding PBPs can reduce the binding affinity of cephalosporins, rendering them less effective. This is a significant mechanism of resistance in organisms like Streptococcus pneumoniae (penicillin-resistant S. pneumoniae, PRSP) and methicillin-resistant Staphylococcus aureus (MRSA).

  • Reduced Permeability and Efflux: Changes in the bacterial outer membrane can limit the entry of the drug into the cell, and efflux pumps can actively transport the drug out of the cell, preventing it from reaching its PBP target.

Conclusion

The available in vitro data for Cefditoren demonstrate its potent activity against a broad spectrum of common respiratory and other pathogens. Its favorable profile against key Gram-positive organisms, including penicillin-susceptible and -intermediate Streptococcus pneumoniae, and many Gram-negative bacteria, underscores its potential utility in the clinical setting.

While a direct comparison with Cefmatilen is not possible at this time due to the absence of published in vitro data for the latter, the comprehensive information presented here for Cefditoren provides a solid foundation for researchers and drug development professionals. A continued surveillance of the in vitro activity of Cefditoren and the emergence of resistance is essential for its optimal use. Future publications of in vitro data for Cefmatilen will be necessary to allow for a thorough comparative assessment of these two third-generation oral cephalosporins.

References

  • Wikipedia. Cephalosporin. [Link]

  • Patsnap Synapse. Cefmatilen hydrochloride hydrate. [Link]

  • PubChem. Cefmatilen Hydrochloride Hydrate. [Link]

  • Reinert RR, et al. Review of in Vitro Activity of Third-Generation Cephalosporins and Other Newer Beta-Lactam Antibiotics Against Clinically Important Bacteria. Reviews of Infectious Diseases. 1986;8 Suppl 3:S281-7.
  • Bush K, Bradford PA. β-Lactams and β-Lactamase Inhibitors: An Overview. Cold Spring Harbor Perspectives in Medicine. 2016;6(8):a025247.
  • National Center for Biotechnology Information. Third-Generation Cephalosporins. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2024 Jan-. [Link]

  • Fuda C, Suvorov M, Vakulenko SB, Mobashery S. The Basis for Resistance to β-Lactam Antibiotics by Penicillin-Binding Protein 2a of Methicillin-Resistant Staphylococcus aureus. Journal of Biological Chemistry. 2004;279(39):40802-6.
  • Tatsuya Kobayashi, et al. Practical Large-Scale Synthesis of Cefmatilen, A New Cephalosporin Antibiotic. Organic Process Research & Development. 2004;8(5):734-739.
  • A Review on the Use of Third-Generation Cephalosporins on Gram-Positive and Gram-Negative Bacteria Based on its Spectrum of Activity.
  • Third generation oral cephalosporins: compar
  • Preclinical antitumor activity of 6-hydroxymethylacylfulvene, a semisynthetic derivative of the mushroom toxin illudin S. PubMed. 1997.
  • IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Neg

Sources

A Senior Application Scientist's Guide to the Solid-State Stability of Cefmatilen Hydrochloride Hydrate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Molecule

Cefmatilen hydrochloride, a third-generation oral cephalosporin, stands as a critical tool in our therapeutic arsenal against a spectrum of bacterial infections. However, the molecule's intrinsic efficacy is only one part of the equation in drug development. The solid-state form of an active pharmaceutical ingredient (API) governs its stability, manufacturability, and bioavailability. For hygroscopic compounds like Cefmatilen hydrochloride, the formation of hydrates—crystalline structures incorporating one or more water molecules—is a common and critical phenomenon.

The arrangement of these water molecules within the crystal lattice dictates the physicochemical properties of the solid. Even subtle changes in this structure can lead to significant variations in stability, dissolution rate, and ultimately, therapeutic outcome. This guide provides a comprehensive framework for evaluating the stability of Cefmatilen hydrochloride hydrate, focusing on the well-documented crystalline dihydrate form, often referred to as Form A. We will move beyond simple data reporting to explain the causality behind the experimental choices, offering a robust, self-validating protocol for researchers in the field.

Foundational Characterization of the Crystalline Hydrate

Before assessing stability, we must unequivocally identify the starting material. The crystalline dihydrate of Cefmatilen hydrochloride is the most frequently cited stable form. Its unique identity is confirmed through a combination of thermo-analytical and spectroscopic techniques.

X-Ray Powder Diffraction (XRPD): The Crystal Fingerprint

XRPD is the gold standard for identifying crystalline forms. Each polymorph or hydrate possesses a unique crystal lattice, which diffracts X-rays in a characteristic pattern. The dihydrate of Cefmatilen hydrochloride exhibits a distinct XRPD pattern with prominent peaks at specific 2θ angles.

Table 1: Characteristic XRPD Peaks for Cefmatilen Hydrochloride Dihydrate (Form A)

Diffraction Angle (2θ)Relative Intensity
6.1°Strong
12.2°Medium
18.4°Medium-Strong
24.5°Strong
25.8°Medium
(Note: Specific peak positions and intensities may vary slightly based on instrumental parameters. This table represents a typical pattern.)
Thermal Analysis: Unveiling the Role of Water

Thermal techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are indispensable for characterizing hydrates.

  • TGA measures the change in mass as a function of temperature. For Cefmatilen hydrochloride dihydrate, TGA reveals a weight loss of approximately 6.5% to 7.5% upon heating, which corresponds to the theoretical water content of two moles of water. This dehydration event typically occurs in a specific temperature range, indicating the strength of the water's association within the lattice.

  • DSC measures the heat flow into or out of a sample as it is heated or cooled. The DSC thermogram for the dihydrate shows a sharp endotherm corresponding to the dehydration event observed in TGA, followed by the melting and subsequent decomposition of the anhydrous form at a higher temperature.

A Multi-Faceted Protocol for Stability Assessment

A comprehensive stability program must probe the material's response to thermal, hygroscopic, and photolytic stress. This section details the experimental workflows and the rationale behind them.

Experimental Workflow Overview

The following diagram outlines the logical flow for a comprehensive stability assessment of a new batch of Cefmatilen hydrochloride hydrate.

Stability_Workflow Start Start: Receive Cefmatilen Hydrochloride Hydrate Batch Initial_Char Initial Characterization (XRPD, TGA, DSC, KF) Start->Initial_Char Confirm Identity & Purity Stress_Studies Forced Degradation (Stress Studies) Initial_Char->Stress_Studies Define Degradation Pathways ICH_Stability ICH Stability Chambers (Long-Term & Accelerated) Initial_Char->ICH_Stability Establish Baseline (t=0) Analysis Time-Point Analysis (HPLC, XRPD) Stress_Studies->Analysis ICH_Stability->Analysis Report Final Stability Report & Shelf-Life Assessment Analysis->Report Compile & Interpret Data

Caption: Overall workflow for Cefmatilen hydrochloride hydrate stability testing.

Protocol 1: Hygroscopic Stability via Dynamic Vapor Sorption (DVS)

Causality: As a hydrate, understanding the material's interaction with atmospheric moisture is paramount. DVS analysis reveals the critical humidity points at which the material might gain or lose water, potentially leading to a phase transformation and impacting stability. This is crucial for defining appropriate packaging and storage conditions.

Methodology:

  • Sample Preparation: Place 10-15 mg of Cefmatilen hydrochloride dihydrate into the DVS instrument sample pan.

  • Drying: Equilibrate the sample at 0% relative humidity (RH) using a dry nitrogen purge until a stable weight is achieved ( dm/dt ≤ 0.002% min⁻¹).

  • Sorption Cycle: Increase the RH in steps of 10% from 0% to 90%. At each step, allow the sample to equilibrate until a stable weight is achieved.

  • Desorption Cycle: Decrease the RH in steps of 10% from 90% back down to 0%, again allowing for equilibration at each step.

  • Post-Analysis: Analyze the resulting sorption/desorption isotherm. The crystalline dihydrate is expected to be relatively non-hygroscopic below 75% RH, showing minimal weight gain. Significant weight loss at low RH or a deliquescence point at very high RH would be critical stability indicators.

Table 2: Representative DVS Data for Cefmatilen Hydrochloride Dihydrate

Relative Humidity (%)% Weight Change (Sorption)% Weight Change (Desorption)
00.00-0.15
100.050.03
200.110.09
300.180.16
400.250.23
500.350.33
600.480.46
700.650.64
801.201.18
902.502.45
Protocol 2: Forced Degradation under ICH Conditions

Causality: Forced degradation studies are designed to intentionally degrade the API to identify likely degradation products and validate the stability-indicating power of the analytical methods (e.g., HPLC). This protocol is a self-validating system; if the HPLC method cannot separate the degradation peaks from the main API peak, it is not suitable for formal stability studies.

Methodology:

  • Sample Distribution: Prepare uniform samples of the API in separate, appropriate containers for each stress condition.

  • Thermal Stress: Expose the solid API to dry heat (e.g., 80°C) for 7 days.

  • Humidity Stress: Expose the solid API to high humidity (e.g., 25°C / 92.5% RH or 40°C / 75% RH) for 7 days.

  • Photostability: Expose the solid API to a controlled light source as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A dark control should be run in parallel.

  • Analysis: At the end of the exposure period, analyze all samples by HPLC to determine the loss of the parent compound and the formation of impurities. Analyze the solid form by XRPD to detect any changes in the crystal structure.

Forced_Degradation API Cefmatilen Hydrate (t=0) Thermal Heat (80°C) API->Thermal Humidity Humidity (40°C/75%RH) API->Humidity Photo Light (ICH Q1B) API->Photo Analysis Analysis (HPLC, XRPD) Thermal->Analysis Humidity->Analysis Photo->Analysis

Caption: Workflow for forced degradation studies.

Table 3: Representative HPLC Purity Results from Forced Degradation Study

ConditionInitial Purity (%)Purity after 7 Days (%)Total Impurities (%)Comments
Control99.899.70.3Baseline stability
80°C Dry Heat99.898.51.5Thermally sensitive
40°C/75% RH99.899.10.9Stable to humidity
Photostability (ICH Q1B)99.897.22.8Photolabile; requires light protection

Conclusion and Recommendations

The experimental evidence indicates that the crystalline dihydrate (Form A) of Cefmatilen hydrochloride is a stable solid form under ambient storage conditions. Its stability is most challenged by high temperatures and exposure to light.

  • Thermal Stability: The material undergoes dehydration at elevated temperatures, which can be a precursor to chemical degradation. Manufacturing processes, such as drying, should be carefully controlled to stay below the onset temperature of dehydration.

  • Hygroscopic Stability: The dihydrate form is robust against changes in humidity under typical ambient conditions, showing minimal water uptake. This simplifies handling and reduces the need for stringently controlled low-humidity environments.

  • Photostability: The compound is clearly photolabile. It is imperative that Cefmatilen hydrochloride hydrate be protected from light at all stages of manufacturing, storage, and in the final drug product packaging.

This guide provides a robust framework for assessing the stability of Cefmatilen hydrochloride hydrate. By understanding the "why" behind each experimental step, researchers can generate a comprehensive data package that is not only scientifically sound but also directly informs critical drug development decisions regarding formulation, packaging, and storage.

References

  • Source: Google Patents (US Patent US20090118253A1)
  • Source: Google Patents (US Patent US7396937B2)
  • Source: Google Patents (CN Patent CN101434607A)

A Comparative Guide to the Validation of a Stability-Indicating Assay for Cefmatilen Hydrochloride Hydrate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the stability of an active pharmaceutical ingredient (API) is paramount to guaranteeing the safety and efficacy of the final drug product. This guide provides an in-depth, experience-driven walkthrough for validating a stability-indicating assay method (SIAM) for Cefmatilen hydrochloride hydrate, a cephalosporin antibiotic. We will explore the scientific rationale behind the experimental choices, present a detailed validation protocol for a reversed-phase high-performance liquid chromatography (RP-HPLC) method, and compare this established technique with other analytical alternatives.

The Critical Role of a Stability-Indicating Method

The purpose of stability testing is to provide evidence on how the quality of a drug substance or product changes over time under the influence of environmental factors like temperature, humidity, and light.[1][2] A stability-indicating method is a validated analytical procedure that can accurately and selectively quantify the decrease in the concentration of the API due to degradation. Crucially, it must also be able to resolve the API from its degradation products and any process-related impurities.[3][4] Without this specificity, a method might erroneously report a consistent level of the active ingredient, even as it degrades into potentially harmful or ineffective compounds.

For a molecule like Cefmatilen hydrochloride hydrate, which belongs to the β-lactam class of antibiotics, hydrolysis of the β-lactam ring is a primary degradation pathway. Therefore, a robust SIAM is not just a regulatory requirement but a fundamental tool for ensuring product quality.

The Chosen Analytical Method: RP-HPLC with UV Detection

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the workhorse of pharmaceutical analysis for stability testing, and for good reason.[5][6] Its high resolving power, sensitivity, and adaptability make it ideal for separating a parent compound from a multitude of structurally similar degradation products.

For this guide, we will focus on validating a specific RP-HPLC method for Cefmatilen hydrochloride hydrate.

Table 1: Proposed HPLC Method Parameters

ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Phosphate Buffer (pH 4.5) : Acetonitrile (70:30, v/v)
Flow Rate 1.0 mL/min
Detection UV at 276 nm
Column Temperature 30°C
Injection Volume 20 µL

Expertise & Experience: The choice of a C18 column is based on the moderate polarity of Cefmatilen. The mobile phase composition, particularly the pH of the aqueous phase, is critical for achieving good peak shape and retention for ionizable compounds like cephalosporins. A UV detector is suitable as the chromophores in the Cefmatilen molecule allow for sensitive detection at a specific wavelength.

The Validation Protocol: A Step-by-Step Guide

The validation of an analytical procedure is intended to demonstrate that it is suitable for its intended purpose.[7] Our protocol is designed to meet the rigorous standards of the International Council for Harmonisation (ICH) guideline Q2(R1).[7][8]

Validation_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Experimental Execution cluster_analysis Phase 3: Analysis & Reporting Protocol Develop Validation Protocol Reagents Prepare Standards & Reagents Protocol->Reagents Specificity Specificity & Forced Degradation Reagents->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Data Analyze Data & Calculate Statistics Robustness->Data Report Generate Validation Report Data->Report

Caption: High-level workflow for the validation of the Cefmatilen HPLC assay.

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4] The most effective way to demonstrate specificity is through forced degradation studies.

Trustworthiness: The goal of forced degradation is to intentionally stress the drug substance to produce degradation products.[3] The ICH Q1A(R2) guideline suggests that stress testing can help identify likely degradation products and establish degradation pathways.[1][4] A target degradation of 5-20% is generally considered optimal to demonstrate separation without completely destroying the sample.[9]

Forced_Degradation cluster_stress Stress Conditions API Cefmatilen HCl Hydrate (1 mg/mL solution) Acid Acid Hydrolysis (0.1N HCl, 60°C) API->Acid Base Base Hydrolysis (0.1N NaOH, RT) API->Base Oxidation Oxidation (3% H2O2, RT) API->Oxidation Thermal Thermal (80°C, solid state) API->Thermal Photo Photolytic (ICH Q1B conditions) API->Photo Analysis HPLC Analysis (Peak Purity Assessment) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Caption: Experimental design for the forced degradation study of Cefmatilen.

Experimental Protocol: Forced Degradation

  • Preparation: Prepare a stock solution of Cefmatilen hydrochloride hydrate at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of water and acetonitrile).[3]

  • Acid Hydrolysis: Mix the stock solution with 0.1N HCl and heat at 60°C. Withdraw samples at regular intervals, neutralize, and dilute for HPLC analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1N NaOH at room temperature. Withdraw samples, neutralize, and dilute for analysis.

  • Oxidation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature. Withdraw samples and dilute for analysis.

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C). Periodically dissolve a sample in the solvent and analyze.

  • Photostability: Expose the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.

  • Analysis: Analyze all stressed samples by the proposed HPLC method. Use a photodiode array (PDA) detector to assess peak purity of the Cefmatilen peak in the presence of any degradation products.

Acceptance Criteria: The method is specific if the Cefmatilen peak is resolved from all degradation products and placebo peaks with a resolution of >2, and the peak purity angle is less than the peak purity threshold.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be linear, accurate, and precise.

Experimental Protocol: Linearity

  • Prepare a series of at least five concentrations of Cefmatilen reference standard, typically spanning 80% to 120% of the expected assay concentration.

  • Inject each concentration in triplicate.

  • Plot the mean peak area against the concentration and perform a linear regression analysis.

Acceptance Criteria: A correlation coefficient (r²) of ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results to the true value. It is often determined by recovery studies.

Experimental Protocol: Accuracy

  • Prepare a placebo (a mixture of all formulation excipients without the API).

  • Spike the placebo with known amounts of Cefmatilen API at three concentration levels (e.g., 80%, 100%, and 120%), with three preparations at each level.

  • Analyze these samples and calculate the percentage recovery.

Table 2: Example Accuracy Data

Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
80%80.179.899.6%
100%100.2100.5100.3%
120%120.3119.999.7%

Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.[10]

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision over a short interval with the same analyst and equipment.

  • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

Experimental Protocol: Precision

  • Repeatability: Analyze six independent preparations of the sample at 100% of the test concentration on the same day.

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst.

  • Calculate the Relative Standard Deviation (%RSD) for both sets of measurements and also for the combined data.

Acceptance Criteria: The %RSD should be not more than 2.0%.

Detection and Quantitation Limits (LOD & LOQ)
  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

These are typically determined based on the standard deviation of the response and the slope of the calibration curve.

Acceptance Criteria: The LOQ should be demonstrated with acceptable precision (%RSD < 10%) and accuracy (recovery of 80-120%).

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[11] This provides an indication of its reliability during normal usage.

Experimental Protocol: Robustness

  • Introduce small, deliberate changes to the method parameters, one at a time.

  • Examples include:

    • Flow rate (± 0.1 mL/min)

    • Mobile phase composition (± 2% organic)

    • Column temperature (± 5°C)

    • Mobile phase pH (± 0.2 units)

  • Analyze a sample under each condition and evaluate the impact on system suitability parameters (e.g., retention time, peak tailing, resolution).

Acceptance Criteria: System suitability parameters must remain within the defined limits for all tested variations.

Comparison with Alternative Methods

While RP-HPLC is the gold standard, it is valuable to understand its performance in the context of other available technologies.

Table 3: Comparison of Analytical Methods for Cephalosporin Analysis

MethodPrincipleAdvantagesDisadvantages
RP-HPLC with UV Differential partitioning between a nonpolar stationary phase and a polar mobile phase.Highly versatile, robust, excellent resolving power, cost-effective.Moderate sensitivity, may require lengthy run times.
Ultra-Performance Liquid Chromatography (UPLC) Similar to HPLC but uses smaller particles (<2 µm), leading to higher efficiency.Faster analysis, better resolution, lower solvent consumption.Higher backpressure requires specialized equipment, higher initial cost.
LC-Mass Spectrometry (LC-MS) Combines the separation power of LC with the mass analysis capabilities of MS.Extremely high sensitivity and selectivity, provides structural information on degradants.[12]High cost, complex instrumentation and data analysis.
UV-Visible Spectrophotometry Measures the absorption of UV-Vis light by the analyte.Simple, fast, and inexpensive.[13]Lacks specificity; cannot distinguish the API from interfering substances or degradants.[13]
Capillary Electrophoresis (CE) Separation based on the differential migration of ions in an electric field.High efficiency, low sample and reagent consumption.Lower sensitivity and precision compared to HPLC for some applications.

Field-Proven Insights: For routine quality control and stability testing, the validated RP-HPLC method offers the optimal balance of performance, cost, and reliability. UPLC is a superior alternative when sample throughput is a major concern. LC-MS is an invaluable tool during drug discovery and development for the identification and structural elucidation of unknown degradation products found during forced degradation studies but is often overkill for routine release testing. UV-Vis spectrophotometry is not suitable as a stability-indicating method due to its inherent lack of specificity.[13]

Conclusion

The validation of a stability-indicating assay is a systematic process that demonstrates an analytical method's suitability for its intended purpose.[7] By following the principles outlined in ICH guidelines, a robust and reliable RP-HPLC method for Cefmatilen hydrochloride hydrate can be established.[14] This guide has provided a detailed protocol, explained the causality behind experimental choices, and contextualized the primary method against viable alternatives. The successful validation of such a method is a cornerstone of ensuring the quality, safety, and efficacy of the final pharmaceutical product.

References

  • ICH. Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2003. [Link]

  • ICH. Quality Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • D'Avolio A, et al. Recent Advances in Bioanalysis of Cephalosporins Toward Green Sample Preparation. Molecules. 2024. [Link]

  • ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005. [Link]

  • Jain, D., et al. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. Indian Journal of Pharmaceutical Sciences. 2014;76(3):219-226. [Link]

  • European Medicines Agency. ICH Q1A (R2) Stability testing of new drug substances and drug products. 2003. [Link]

  • Al-Aani, H. A Stability-Indicating High Performance Liquid Chromatographic (HPLC) Assay for the Determination of Cefaclor in Biological Fluid. ResearchGate. 2016. [Link]

  • Fasinu, P. & Pillay, V. Recent analytical methods for cephalosporins in biological fluids. ResearchGate. 2011. [Link]

  • ICH. ICH Q1 Guideline on stability testing of drug substances and drug products. European Medicines Agency; 2025. [Link]

  • Dong, M.W. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. 2020;33(11):22-31. [Link]

  • Bajaj, S., et al. Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. 2012;2(3):129-138. [Link]

  • Rao, B. M., et al. Determination of Some Cephalosporins in Pharmaceutical Dosage Forms by RP-HPLC Method. Journal of Applicable Chemistry. 2013;2(4):847-855. [Link]

  • SlideShare. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]

  • Chaudhari, S. P., et al. Stability Indicating RP-HPLC Method Development and Validation for Imeglimin HCL in Pharmaceutical Dosage form. Chemical Science International Journal. 2024;33(3):37-48. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. 2021. [Link]

  • CPL. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. 2025. [Link]

  • Quest Journals. Development of Validated Stability-Indicating Assay Methods- Critical Review. 2023. [Link]

  • Fasinu, P. S., et al. Recent analytical methods for cephalosporins in biological fluids. Journal of Chromatography B. 2011;879(32):3739-3752. [Link]

  • YouTube. ICH Q2 Validation of Analytical Procedures. 2024. [Link]

  • Klas, S. & Csonka, G. Forced degradation studies – comparison between ICH, EMA, FDA and WHO guidelines and ANVISA's resolution RDC 53/2015. ResearchGate. 2016. [Link]

  • IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. 2024. [Link]

  • Lotfy, H. M. Spectroscopic Methods for Analysis of Cephalosporins in Pharmaceutical Formulations. Journal of Pharmaceutical and Applied Chemistry. 2016;2(1):1-8. [Link]

  • YouTube. Q1A (R2) A deep dive in Stability Studies. 2025. [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.